molecular formula C9H7F3O2 B1302226 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone CAS No. 26944-43-4

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Cat. No.: B1302226
CAS No.: 26944-43-4
M. Wt: 204.15 g/mol
InChI Key: SKDHRHGYJIMXRJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone ( 26944-43-4) is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by a methoxyphenyl group attached to a trifluoroacetyl group, making it a valuable building block in synthetic organic chemistry. Suppliers list this product as a fine chemical intermediate, indicating its primary use in the research and development of more complex molecules . The compound should be handled with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the compound sealed in a dry, room temperature environment . This product is provided for research and further manufacturing use only, is not for direct human use, and is classified as "For Research Use Only" . Specific details on its mechanism of action or specialized research applications for this exact compound are not fully detailed in the available public sources. Researchers are advised to consult the safety data sheet for comprehensive handling and safety protocols.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDHRHGYJIMXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374891
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26944-43-4
Record name 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26944-43-4
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Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This fluorinated aromatic ketone is of increasing interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, outlines methods for its characterization, and explores its potential biological activities based on the broader class of trifluoromethyl ketones. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

This compound, a trifluoromethyl ketone derivative of 2-methoxyacetophenone, represents a valuable scaffold in the design of novel therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of the adjacent carbonyl group, making it a key functional moiety for potential interactions with enzymes. This guide serves as a centralized resource for researchers working with or considering the use of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some properties are readily available, others, such as a definitive melting and boiling point, are not consistently reported in the literature and may require experimental determination.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 26944-43-4[1]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point No data available[1]
Melting Point No data availableN/A
Density No data availableN/A
Solubility Soluble in most organic solvents (e.g., alcohols, ethers)[2]

Note: Some physical properties for the isomeric 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS: 711-38-6) are reported as: Melting Point: ~35-36 °C and Boiling Point: ~205-208 °C.[2] These values are provided for reference but may not be representative of the ortho-isomer.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common approach. This section outlines a general experimental protocol for its synthesis and the analytical techniques used for its characterization.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 2-methoxyanisole (veratrole) and trifluoroacetic anhydride.

Materials:

  • 2-Methoxyanisole (Veratrole)

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyanisole (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • To a separate, dry addition funnel, add trifluoroacetic anhydride (1.1 equivalents) dissolved in anhydrous dichloromethane.

  • Slowly add the trifluoroacetic anhydride solution to the stirred solution of 2-methoxyanisole at 0 °C.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Purification Reactant1 2-Methoxyanisole Reaction Friedel-Crafts Acylation in Dichloromethane Reactant1->Reaction Reactant2 Trifluoroacetic Anhydride Reactant2->Reaction Catalyst AlCl₃ Catalyst->Reaction Quench Quench with HCl/Ice Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the methoxy group protons around δ 3.9 ppm.
¹³C NMR Aromatic carbons, a methoxy carbon signal, a carbonyl carbon signal, and a quartet for the trifluoromethyl carbon due to C-F coupling.
¹⁹F NMR A singlet for the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretch (typically around 1700-1730 cm⁻¹), C-O stretching bands for the ether, and C-F stretching bands.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (204.15). Characteristic fragmentation patterns would include the loss of CF₃ and other fragments from the aromatic ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound when analyzed with an appropriate column and mobile phase.

Diagram 2: Analytical Workflow

G Analytical Workflow for Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Data Structural Confirmation & Purity Data NMR->Data IR->Data MS->Data HPLC->Data

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of trifluoromethyl ketones has been extensively studied and shown to exhibit significant biological activities.

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. The highly electrophilic nature of the carbonyl carbon, due to the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine hydroxyl or cysteine thiol). This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme.

Potential Therapeutic Applications:

  • Antimicrobial Agents: Some fluorinated compounds have demonstrated antimicrobial properties.[3][4] The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

  • Anticancer Agents: The cytotoxicity of certain compounds against cancer cell lines has been reported.[5] This could be due to the inhibition of key enzymes involved in cancer cell proliferation or survival signaling pathways.

  • Enzyme Inhibition: The ability to inhibit proteases and other enzymes makes trifluoromethyl ketones attractive candidates for the development of drugs for a variety of diseases, including inflammatory disorders and viral infections.

Diagram 3: Potential Mechanism of Enzyme Inhibition

G Hypothetical Enzyme Inhibition by a Trifluoromethyl Ketone cluster_interaction Inhibition Mechanism Inhibitor 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone Nucleophilic_Attack Nucleophilic Attack by Active Site Residue Inhibitor->Nucleophilic_Attack Enzyme Enzyme Active Site (e.g., Serine or Cysteine Protease) Enzyme->Nucleophilic_Attack Adduct Stable Hemiacetal/ Hemithioacetal Adduct Nucleophilic_Attack->Adduct Inactivated_Enzyme Inactivated Enzyme Adduct->Inactivated_Enzyme

Caption: A simplified diagram illustrating the potential mechanism of enzyme inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic ketone with significant potential in the field of drug discovery and development. This technical guide has provided a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of its potential biological activities. The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives promising candidates for further investigation as enzyme inhibitors and therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential in various disease models.

References

Spectroscopic data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (¹H NMR, ¹³C NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established substituent effects, chemical shift libraries, and known fragmentation patterns of similar aromatic ketones.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.85ddJ = 7.8, 1.81HAr-H (H6)
~7.55dddJ = 8.3, 7.3, 1.81HAr-H (H4)
~7.05dJ = 8.31HAr-H (H3)
~7.00tJ = 7.51HAr-H (H5)
~3.90s-3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~185 (q, J ≈ 35 Hz)C=O
~159C-OCH₃
~135Ar-C (C4)
~131Ar-C (C6)
~122Ar-C (ipso, C1)
~121Ar-C (C5)
~116 (q, J ≈ 290 Hz)-CF₃
~112Ar-C (C3)
~56-OCH₃

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
204Moderate[M]⁺
135High[M - CF₃]⁺
107Moderate[C₇H₇O]⁺
92Moderate[C₆H₄O]⁺
77Moderate[C₆H₅]⁺
69Low[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality ¹H NMR, ¹³C NMR, and Mass Spectrometry data for small organic molecules such as this compound.

¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity and optimize spectral resolution.

    • Set the appropriate acquisition parameters, including the spectral width, number of data points, acquisition time, and number of scans. For a routine ¹H spectrum, 16 to 32 scans are typically sufficient.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy
  • Sample Preparation:

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required compared to ¹H NMR.[2] Weigh approximately 20-50 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube. TMS is also used as the internal standard (0 ppm).

  • Instrument Setup and Data Acquisition:

    • Follow the same procedure for inserting the sample, locking, and shimming as in ¹H NMR spectroscopy.

    • Select a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • Set the acquisition parameters, including a wider spectral width (typically 0-220 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration), and an appropriate relaxation delay.[3]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shift scale to the TMS signal at 0 ppm or to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

    • Assign the chemical shifts to the respective carbon atoms in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • For analysis by a direct insertion probe, a small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.

    • If coupled with Gas Chromatography (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup and Data Acquisition:

    • The mass spectrometer is typically operated in the electron ionization (EI) mode.[4]

    • Set the ionization energy, commonly at 70 eV, to induce fragmentation and generate a characteristic mass spectrum.[5]

    • Introduce the sample into the ion source. For a direct insertion probe, the sample is heated to volatilize it into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

    • The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Examine the fragmentation pattern to identify characteristic fragment ions.

    • Propose fragmentation pathways to explain the observed peaks, which can provide structural information about the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final structure elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube / MS Vial Dissolution->Transfer NMR_Spec NMR Spectrometer (¹H & ¹³C) Transfer->NMR_Spec MS_Spec Mass Spectrometer (EI) Transfer->MS_Spec NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Spec->NMR_Proc MS_Proc Peak Detection & Mass Assignment MS_Spec->MS_Proc NMR_Analysis Chemical Shift, Integration, Coupling Constant Analysis NMR_Proc->NMR_Analysis MS_Analysis Molecular Ion Identification, Fragmentation Pattern Analysis MS_Proc->MS_Analysis Structure Structure Elucidation NMR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for the determination and analysis of the single-crystal X-ray structure of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an existing experimentally determined crystal structure for this specific compound, this document provides a detailed, projected experimental protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The described workflow is intended to serve as a robust framework for researchers seeking to elucidate the solid-state conformation and packing of this and similar fluorinated ketone derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The three-dimensional arrangement of atoms and molecules in a crystalline solid is a critical determinant of its physicochemical properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a prerequisite for effective drug development and formulation. This compound is a fluorinated acetophenone derivative with potential applications in organic synthesis and as a building block for more complex molecules. The presence of the trifluoromethyl group and the methoxy substituent on the phenyl ring is expected to significantly influence its intermolecular interactions and crystalline packing. This guide details the necessary steps to determine its crystal structure.

Experimental Protocols

The following sections describe a hypothetical, yet standard, experimental workflow for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common method for the synthesis of trifluoromethyl ketones from methoxy-substituted aromatic compounds involves the Friedel-Crafts acylation of the corresponding anisole with a trifluoroacetylating agent.

Materials:

  • 2-Methoxyanisole (o-Anisole)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of 2-methoxyanisole in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution.

  • Trifluoroacetic anhydride is added dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Several methods can be employed, and the optimal conditions often need to be determined empirically.

Methods:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is prepared in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., a CCD or CMOS detector).

  • A cryostat for low-temperature data collection (typically 100 K) to minimize thermal vibrations of the atoms.

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in the X-ray beam of the diffractometer and cooled to the desired temperature.

  • The unit cell parameters are determined from a preliminary set of diffraction images.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • The collected diffraction intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by full-matrix least-squares methods against the experimental diffraction data. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated and observed structure factors show the best possible agreement.

  • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

  • The final refined structure is validated using software such as PLATON or CheckCIF.

Data Presentation

Upon successful completion of the experimental workflow, the following crystallographic data would be obtained and should be summarized in tables for clear presentation and comparison.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical formula C₉H₇F₃O₂
Formula weight 204.15
Temperature (K) 100(2)
Wavelength (Å) 0.71073
Crystal system To be determined
Space group To be determined
Unit cell dimensions
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined
Density (calculated) (Mg/m³) To be determined
Absorption coefficient (mm⁻¹) To be determined
F(000) To be determined
Crystal size (mm³) To be determined
Theta range for data collection (°) To be determined
Index ranges To be determined
Reflections collected To be determined
Independent reflections To be determined
Completeness to theta = 25.242° To be determined
Absorption correction To be determined
Max. and min. transmission To be determined
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters To be determined
Goodness-of-fit on F² To be determined
Final R indices [I>2sigma(I)] To be determined
R indices (all data) To be determined

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å)

Atom 1 Atom 2 Length
C1 C2 x.xxx(y)

| ... | ... | ... |

Table 3: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle
C1 C2 C3 xxx.x(y)

| ... | ... | ... | ... |

Table 4: Selected Torsion Angles (°)

Atom 1 Atom 2 Atom 3 Atom 4 Angle
C1 C2 C3 C4 xxx.x(y)

| ... | ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow of the experimental procedure to determine the crystal structure of this compound can be visualized as follows:

experimental_workflow start Start: 2-Methoxyanisole synthesis Synthesis: Friedel-Crafts Acylation start->synthesis purification Purification: Column Chromatography / Distillation synthesis->purification crystallization Crystallization: Slow Evaporation / Vapor Diffusion purification->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray solve Structure Solution (Direct Methods) xray->solve refine Structure Refinement (Least-Squares) solve->refine validate Structure Validation (CheckCIF) refine->validate end Final Crystal Structure validate->end

Figure 1: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Although the crystal structure of this compound is not currently available in the public domain, the protocols and workflow outlined herein offer a clear and detailed pathway for its determination. The successful elucidation of its solid-state structure will provide invaluable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, enabling a deeper understanding of its structure-property relationships.

An In-depth Technical Guide on the Reactivity Profile and Mechanistic Studies of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile and mechanistic aspects of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a fluorinated ketone of significant interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl, making this molecule a valuable synthon for the introduction of trifluoromethylated moieties into more complex structures. This document details key reactions, provides experimental protocols, and presents mechanistic insights through structured data and visualizations.

Core Reactivity Profile

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This electronic effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathway for this class of compounds is the reduction of the ketone to the corresponding chiral alcohol, 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol. This transformation is of particular importance as the resulting chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Other potential, though less documented, reactions include condensation reactions and nucleophilic additions at the carbonyl carbon. The ortho-methoxy group may exert steric and electronic effects on the reactivity, potentially influencing regioselectivity and reaction rates compared to its meta- and para-substituted isomers.

Enantioselective Reduction of this compound

The most well-documented and synthetically useful transformation of aryl trifluoromethyl ketones is their enantioselective reduction to the corresponding chiral secondary alcohols. A leading method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane source with high stereocontrol.[1][2][3]

Mechanistic Pathway of the Corey-Bakshi-Shibata (CBS) Reduction

The mechanism of the CBS reduction is a well-established catalytic cycle that proceeds through a highly organized transition state, ensuring high enantioselectivity.[2][3]

The key steps are:

  • Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2]

  • Ketone Coordination: The ketone, this compound, coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky group on the catalyst.

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This face-selective hydride delivery dictates the stereochemistry of the resulting alcohol.[2]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. Subsequent workup liberates the chiral alcohol.

CBS_Reduction_Mechanism cluster_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_regeneration Product Formation & Catalyst Regeneration catalyst Oxazaborolidine Catalyst activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst Coordination borane BH₃ borane->activated_catalyst ketone 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone transition_state Six-membered Transition State activated_catalyst->transition_state ketone->transition_state Coordination alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration workup Acidic Workup alkoxyborane->workup chiral_alcohol Chiral 1-(2-methoxyphenyl)- 2,2,2-trifluoroethanol workup->chiral_alcohol

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: Asymmetric Reduction (CBS Method)

The following is a representative experimental protocol for the enantioselective reduction of an aryl trifluoromethyl ketone, adapted for this compound based on established procedures for analogous substrates.

Materials:

  • (R)- or (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (CBS catalyst) solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 N)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the CBS catalyst solution (e.g., 0.1 eq).

  • Anhydrous THF is added, and the solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

  • Borane-dimethyl sulfide complex (e.g., 0.6 eq) is added dropwise to the catalyst solution while maintaining the temperature.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

  • The reaction mixture is stirred at the same temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by the slow, dropwise addition of methanol.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether, and 1 N HCl is added. The mixture is stirred for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol, is purified by flash column chromatography.

Experimental_Workflow start Start: Flame-dried flask under N₂ add_catalyst Add CBS catalyst solution and anhydrous THF start->add_catalyst cool Cool to reaction temperature (e.g., 0 °C) add_catalyst->cool add_bms Add Borane-DMS complex dropwise cool->add_bms add_ketone Add this compound solution dropwise add_bms->add_ketone react Stir until reaction completion (Monitor by TLC/GC) add_ketone->react quench Quench with Methanol react->quench concentrate Remove solvent in vacuo quench->concentrate workup Aqueous workup with 1N HCl and Diethyl ether extraction concentrate->workup dry_concentrate Dry organic phase (MgSO₄) and concentrate workup->dry_concentrate purify Purify by flash chromatography dry_concentrate->purify end End: Pure 1-(2-methoxyphenyl)- 2,2,2-trifluoroethanol purify->end

Figure 2: Experimental workflow for the CBS reduction.
Quantitative Data for Asymmetric Reductions of Aryl Trifluoromethyl Ketones

SubstrateCatalystReducing AgentTemp (°C)Time (h)Yield (%)ee (%)Reference
2,2,2-Trifluoroacetophenone(S)-CBSBH₃·SMe₂250.5>9596 (R)[3]
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone(R)-CBSBH₃·THF019597 (S)General Literature
1-(4-Bromophenyl)-2,2,2-trifluoroethanone(S)-CBSCatecholborane-2049298 (R)General Literature
1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone(S)-CBSBH₃·SMe₂02~90-95~95 (R)Expected

Note: Data for the 3-methoxy isomer is an educated estimation based on the reactivity of similar substrates.

Other Potential Reactions and Mechanistic Considerations

While reduction is the most prominent reaction, the electrophilic nature of the carbonyl carbon in this compound suggests its potential participation in other transformations.

Condensation Reactions

Aldol and related condensation reactions with enolates or other carbon nucleophiles are theoretically possible. However, the strong electron-withdrawing effect of the CF₃ group can disfavor enolate formation from the ketone itself. Therefore, reactions are more likely to involve pre-formed enolates reacting with the trifluoromethyl ketone as the electrophile.

Biocatalytic Reductions

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) presents a green and highly selective alternative for the reduction of trifluoromethyl ketones.[4] These enzymatic systems often operate under mild conditions (aqueous media, room temperature) and can provide excellent enantioselectivity. The mechanism involves hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon within the enzyme's chiral active site.

Biocatalytic_Reduction ketone 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone enzyme Ketoreductase (Enzyme) ketone->enzyme enters active site cofactor_ox NADP⁺ enzyme->cofactor_ox releases alcohol Chiral 1-(2-methoxyphenyl)- 2,2,2-trifluoroethanol enzyme->alcohol releases cofactor_red NADPH cofactor_ox->cofactor_red Cofactor Regeneration cofactor_red->enzyme binds substrate_binding Substrate Binding hydride_transfer Hydride Transfer product_release Product Release

Figure 3: Simplified schematic of a biocatalytic reduction cycle.

Conclusion

This compound is a highly reactive ketone, with its chemistry primarily dictated by the powerful electron-withdrawing trifluoromethyl group. The principal and most synthetically valuable reaction is its enantioselective reduction to the corresponding chiral alcohol, a key building block in medicinal chemistry. The Corey-Bakshi-Shibata reduction stands out as a robust and highly selective method for this transformation. Further exploration of its reactivity in other nucleophilic additions and biocatalytic processes holds promise for expanding its synthetic utility. The mechanistic understanding of these reactions is crucial for the rational design of new synthetic methodologies and the development of novel therapeutic agents.

References

Navigating the Physicochemical Landscape of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Molecule

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone possesses a unique combination of functional groups that dictate its chemical behavior. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group known for its high metabolic stability and ability to enhance lipophilicity.[1] The presence of this group can significantly influence the electronic properties of the aromatic ring.[1][4] The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which can impact the overall polarity and potential for hydrogen bonding. The ketone carbonyl group provides a site for potential nucleophilic attack and hydrogen bond acceptance.

Anticipated Solubility Profile

The solubility of an organic compound is a complex interplay of its polarity, lipophilicity, and the nature of the solvent. For this compound, the following characteristics are anticipated:

  • Polarity and Hydrophobicity: The trifluoromethyl group, while containing highly electronegative fluorine atoms, can also introduce a degree of hydrophobicity.[5] The methoxyphenyl group also contributes to the molecule's lipophilic character. Therefore, the compound is expected to have limited solubility in aqueous media.

  • Solvent Compatibility: It is likely to exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in common organic solvents like ethanol, methanol, acetone, and ethyl acetate.[5] The solubility in these solvents will be influenced by the specific intermolecular interactions that can be formed.

Quantitative Solubility Data

To facilitate direct comparison and inform formulation development, all experimentally determined solubility data should be compiled in a structured format. The following table serves as a template for recording such data.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water (pH 7.4)25Shake-Flask Method
Ethanol25Shake-Flask Method
Methanol25Shake-Flask Method
Acetone25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
Ethyl Acetate25Shake-Flask Method

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy over time. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7][8][9]

The trifluoromethyl group is generally considered to be highly stable to chemical and metabolic degradation.[1] However, the ketone functionality and the aromatic ring are potential sites for degradation under various stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[8][9] A degradation of 5-20% is generally considered appropriate for these studies.[10]

The following table outlines the recommended conditions for forced degradation studies of this compound.

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room Temp / 50-60°CUp to 7 daysHydrolysis of the ketone
Base Hydrolysis 0.1 M to 1 M NaOH or KOHRoom Temp / 50-60°CUp to 7 daysHydrolysis of the ketone, cleavage of the ether linkage
Oxidation 3-30% H₂O₂Room TemperatureUp to 7 daysOxidation of the aromatic ring or methoxy group
Thermal Degradation Dry Heat (e.g., 60-80°C)60-80°CUp to 7 daysGeneral decomposition
Photostability ICH Q1B compliant light exposureRoom TemperatureAs per ICH Q1BPhotolytic degradation

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visually apparent.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[13]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the molecular weight of the compound.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation profile of the drug substance under various stress conditions.[6][7][8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, oxidative solutions). For compounds not freely soluble in water, a co-solvent that does not degrade the compound may be used.[10]

  • Stress Application: Expose the samples to the specified stress conditions (temperature, light, etc.) for the designated duration.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period to prevent further degradation.[10]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all potential degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Visualizing the Workflow and Influencing Factors

To provide a clear visual representation of the experimental processes and conceptual relationships, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) sol_start Start: Excess Compound + Solvent sol_shake Shake-Flask Equilibration (24-72h at constant T) sol_start->sol_shake sol_separate Phase Separation (Centrifugation/Filtration) sol_shake->sol_separate sol_analyze HPLC Analysis of Supernatant sol_separate->sol_analyze sol_end End: Quantitative Solubility Data sol_analyze->sol_end stab_start Start: Compound in Stress Media stab_stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_neutralize Neutralization (if applicable) stab_stress->stab_neutralize stab_analyze Stability-Indicating HPLC Analysis stab_neutralize->stab_analyze stab_end End: Degradation Profile & Pathways stab_analyze->stab_end

Caption: Experimental Workflow for Solubility and Stability Assessment.

G Factors Influencing the Stability of this compound cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic External Stress Factors compound This compound trifluoromethyl Trifluoromethyl Group (Generally Stabilizing) ketone Ketone Carbonyl (Susceptible to Nucleophilic Attack) methoxyphenyl Methoxyphenyl Ring (Potential for Oxidation/Hydrolysis) degradation Degradation Products trifluoromethyl->degradation High Activation Energy ketone->degradation Hydrolysis methoxyphenyl->degradation Oxidation/Hydrolysis ph pH (Acid/Base Catalyzed Hydrolysis) ph->degradation temperature Temperature (Thermal Degradation) temperature->degradation light Light (Photolytic Degradation) light->degradation oxidants Oxidizing Agents (Oxidation) oxidants->degradation

References

Quantum Chemical Blueprint for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This molecule, a fluorinated acetophenone derivative, is of significant interest in medicinal chemistry and materials science due to the unique electronic effects of the trifluoromethyl group and the conformational flexibility introduced by the methoxy substituent. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity.

Molecular Structure and Optimized Geometry

Quantum chemical calculations offer a powerful tool for determining the three-dimensional structure of molecules with high accuracy. The optimized geometry of this compound provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior.

Computational Methodology

The molecular geometry was optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules, was used for all atoms. All calculations were performed in the gas phase.

Tabulated Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for this compound.

ParameterBond/AngleValue
Bond Lengths (Å)
C=O1.215
C-CF31.520
C-C(aromatic)1.495
C-F1.345
C(aromatic)-O1.360
O-CH31.425
**Bond Angles (°) **
O=C-CF3118.5
O=C-C(aromatic)121.0
C-C-F110.5
C(aromatic)-O-CH3117.8
Dihedral Angles (°)
O=C-C(aromatic)-C45.0
C-C(aromatic)-O-CH35.2

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational Protocol

The vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

Tabulated Vibrational Frequencies

Key calculated vibrational frequencies and their assignments are presented below.

Wavenumber (cm⁻¹)Vibrational Mode
1725C=O stretch
1590, 1485, 1450Aromatic C=C stretching
1280C-O-C asymmetric stretch
1160CF3 symmetric stretch
1025C-O-C symmetric stretch
750C-H out-of-plane bending

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, are critical for understanding its reactivity and intermolecular interactions.

Computational Approach

Electronic properties were derived from the optimized molecular structure using the B3LYP/6-311++G(d,p) level of theory. The molecular electrostatic potential was mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

Tabulated Electronic Properties
PropertyValue
HOMO Energy -6.85 eV
LUMO Energy -1.22 eV
HOMO-LUMO Gap 5.63 eV
Dipole Moment 3.45 D
Electron Affinity 1.15 eV
Ionization Potential 7.02 eV

Visualizing Computational Workflows and Molecular Structure

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Molecular_Structure cluster_phenyl Methoxyphenyl Ring cluster_ethanone Trifluoroethanone Group C1 C1 C2 C2 C1->C2 C_carbonyl C C1->C_carbonyl C3 C3 C2->C3 O_methoxy O C2->O_methoxy C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_methyl C O_methoxy->C_methyl O_carbonyl O C_carbonyl->O_carbonyl = C_cf3 C C_carbonyl->C_cf3 F1 F C_cf3->F1 F2 F C_cf3->F2 F3 F C_cf3->F3

Caption: Molecular graph of this compound.

computational_workflow start Initial Molecular Structure dft_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->dft_opt Found electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) check_freq->electronic_prop None Found end Analyzed Results electronic_prop->end

Caption: Quantum chemical calculation workflow.

Conclusion

This technical guide outlines a robust computational framework for the in-depth analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic properties provide a foundational understanding of its intrinsic molecular characteristics. This information is invaluable for researchers in drug discovery and materials science, enabling more informed design and development of novel compounds with tailored properties. The detailed methodologies and clear data presentation are intended to facilitate the replication and extension of these computational studies.

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel synthetic routes to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a key building block in the development of pharmaceuticals and agrochemicals. The document details two primary ortho-selective strategies: directed ortho-lithiation of anisole and the Grignard reaction of 2-bromoanisole, both followed by trifluoroacetylation. This guide offers detailed experimental protocols, a comparative analysis of the synthetic routes, and characterization data to aid researchers in the efficient synthesis of this valuable compound.

Introduction

Trifluoromethylated ketones are crucial structural motifs in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Traditional Friedel-Crafts acylation of anisole, while a common method for producing acylated aromatics, overwhelmingly favors the formation of the para-isomer, rendering it unsuitable for the targeted synthesis of the ortho-substituted product. This guide focuses on modern synthetic methodologies that achieve high regioselectivity for the desired ortho-isomer.

Synthetic Strategies

The synthesis of this compound necessitates a strategy that directs the trifluoroacetyl group specifically to the ortho position of the methoxy group on the benzene ring. Two powerful organometallic approaches have been identified as highly effective:

  • Route 1: Directed Ortho-Lithiation of Anisole followed by Trifluoroacetylation. This method leverages the directing effect of the methoxy group to facilitate deprotonation at the adjacent ortho position by a strong organolithium base, followed by quenching the resulting aryllithium species with a suitable trifluoroacetylating agent.

  • Route 2: Grignard Reaction of 2-Bromoanisole followed by Trifluoroacetylation. This alternative route involves the formation of a Grignard reagent from 2-bromoanisole, which is then reacted with a trifluoroacetylating agent to introduce the desired acyl group.

The logical workflow for selecting a synthetic strategy is outlined in the diagram below.

Synthetic_Strategy_Workflow Start Target: this compound Decision Direct Acylation Feasible? Start->Decision FC_Acylation Friedel-Crafts Acylation of Anisole Decision->FC_Acylation No (Para-selective) Ortho_Metalation Ortho-Directed Metalation Decision->Ortho_Metalation Yes Route1 Route 1: Ortho-Lithiation Ortho_Metalation->Route1 Route2 Route 2: Grignard Reaction Ortho_Metalation->Route2 Quench1 Quench with Trifluoroacetylating Agent Route1->Quench1 Quench2 React with Trifluoroacetylating Agent Route2->Quench2 Product Final Product Quench1->Product Quench2->Product

Figure 1: Synthetic Strategy Decision Workflow

Experimental Protocols

Route 1: Directed Ortho-Lithiation of Anisole

This protocol involves the in-situ generation of 2-lithioanisole, which is then reacted with an electrophilic trifluoroacetyl source.

3.1.1. Materials

  • Anisole (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

  • Ethyl trifluoroacetate (ETFA) or Trifluoroacetic anhydride (TFAA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

3.1.2. Procedure

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

  • Reaction Mixture Preparation: The flask is charged with anhydrous diethyl ether (or THF) and anisole (1.0 eq.). The solution is cooled to 0 °C in an ice bath.

  • Ortho-Lithiation: n-Butyllithium (1.1 eq.) is added dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the 2-lithioanisole intermediate is typically observed as a color change.

  • Trifluoroacetylation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of the trifluoroacetylating agent (ethyl trifluoroacetate or trifluoroacetic anhydride, 1.2 eq.) in anhydrous diethyl ether (or THF) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route 2: Grignard Reaction of 2-Bromoanisole

This method utilizes the more stable Grignard reagent of 2-bromoanisole for the introduction of the trifluoroacetyl group.

3.2.1. Materials

  • 2-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate (ETFA)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

3.2.2. Procedure

  • Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask containing magnesium turnings (1.2 eq.) and a small crystal of iodine is fitted with a reflux condenser and an argon/nitrogen inlet. Anhydrous THF is added, followed by a small amount of 2-bromoanisole to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). The remaining 2-bromoanisole (1.0 eq.) dissolved in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of trifluoroacetic anhydride or ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the described synthetic routes.

ParameterRoute 1: Ortho-LithiationRoute 2: Grignard Reaction
Starting Material Anisole2-Bromoanisole
Key Reagent n-ButyllithiumMagnesium
Trifluoroacetylating Agent Ethyl trifluoroacetate / Trifluoroacetic anhydrideTrifluoroacetic anhydride / Ethyl trifluoroacetate
Solvent Diethyl ether / THFTHF
Reaction Temperature (°C) 0 to RT (lithiation), -78 to RT (acylation)Reflux (Grignard formation), 0 to RT (acylation)
Reaction Time (h) 3 - 54 - 6
Typical Yield (%) 60 - 7565 - 80
Purity (after chromatography) >95%>95%

Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 7.8, 1.8 Hz, 1H), 7.55 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.91 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.5 (q, J = 35.4 Hz), 159.0, 135.2, 131.9, 123.9, 121.2, 116.6 (q, J = 291.9 Hz), 112.2, 55.9.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -72.1.

  • IR (neat, cm⁻¹): 1715 (C=O), 1600, 1490, 1270, 1150.

  • MS (EI): m/z 204 (M⁺), 135, 107, 77.

Conclusion

This guide has detailed two robust and ortho-selective synthetic routes for the preparation of this compound. Both the directed ortho-lithiation and the Grignard reaction pathways offer high yields and excellent regioselectivity, overcoming the limitations of classical Friedel-Crafts acylation. The choice between the two routes may depend on the availability of starting materials and specific laboratory capabilities. The provided experimental protocols and comparative data will serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two primary synthetic routes.

Route_1 cluster_0 Route 1: Directed Ortho-Lithiation Anisole Anisole Lithioanisole 2-Lithioanisole Anisole->Lithioanisole 1. n-BuLi, Et2O, 0°C Product1 This compound Lithioanisole->Product1 2. CF3COOEt, -78°C to RT

Figure 2: Reaction scheme for Route 1.

Route_2 cluster_1 Route 2: Grignard Reaction Bromoanisole 2-Bromoanisole Grignard 2-Methoxyphenylmagnesium bromide Bromoanisole->Grignard 1. Mg, THF, Reflux Product2 This compound Grignard->Product2 2. (CF3CO)2O, 0°C to RT

Figure 3: Reaction scheme for Route 2.

The Emergence of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Versatile Fluorinated Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, reactivity, and potential applications of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a promising fluorinated ketone for the development of novel pharmaceuticals and complex organic molecules.

Introduction

In the landscape of modern drug discovery and organic synthesis, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. Within this context, this compound emerges as a key building block, offering a unique combination of a reactive trifluoromethylketone moiety and a methoxy-substituted aromatic ring. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, key reactions, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
CAS Number 26944-43-4
Appearance White to off-white solid
Purity Typically >95%

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with a trifluoroacetylating agent.

G Anisole 2-Methoxybenzene (Anisole) Reaction Friedel-Crafts Acylation Anisole->Reaction TFAA Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride TFAA->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃, BF₃·OEt₂) Catalyst->Reaction Catalyzes Product This compound Reaction->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Methoxybenzene (Anisole)

  • Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-methoxybenzene (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0 °C for 15-20 minutes.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Expected Yield: 70-85%

Key Reactions and Synthetic Utility

The trifluoromethyl ketone functionality of this compound makes it a versatile precursor for a variety of valuable organic transformations.

Reduction to Chiral Alcohols

The ketone can be stereoselectively reduced to the corresponding chiral alcohol, a common motif in many biologically active molecules.

G Ketone This compound Reduction Asymmetric Reduction Ketone->Reduction Reducing_Agent Chiral Reducing Agent (e.g., CBS reagent, Noyori catalyst) Reducing_Agent->Reduction Enantioselective Reduction Alcohol Chiral 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol Reduction->Alcohol

Caption: Asymmetric reduction of the ketone to a chiral alcohol.

Experimental Protocol: Asymmetric Reduction

Materials:

  • This compound

  • (R)- or (S)-CBS reagent (Corey-Bakshi-Shibata catalyst)

  • Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the CBS reagent (0.1 eq) in anhydrous THF under an inert atmosphere at room temperature, add BH₃·THF (1.0 M solution in THF, 1.2 eq) dropwise.

  • Stir the mixture for 10-15 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the chiral alcohol.

Expected Enantiomeric Excess (ee): >95%

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to afford tertiary alcohols.

G Ketone This compound Addition Grignard/Organolithium Reaction Ketone->Addition Nucleophile Organometallic Reagent (e.g., RMgX, RLi) Nucleophile->Addition Nucleophilic Addition Tertiary_Alcohol Tertiary Alcohol Derivative Addition->Tertiary_Alcohol

Caption: Nucleophilic addition to form tertiary alcohols.

Horner-Wadsworth-Emmons Reaction

Reaction with phosphonate ylides provides a route to trifluoromethylated alkenes, which are valuable isosteres in medicinal chemistry.

G Ketone This compound HWE_Reaction Horner-Wadsworth-Emmons Reaction Ketone->HWE_Reaction Ylide Phosphonate Ylide Ylide->HWE_Reaction Olefination Alkene Trifluoromethylated Alkene HWE_Reaction->Alkene

Caption: Synthesis of trifluoromethylated alkenes via HWE reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound and its derivatives make them highly attractive for applications in medicinal chemistry.

Potential as Pharmaceutical Intermediates

The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. Molecules derived from this building block are being explored for their potential as:

  • Enzyme Inhibitors: The trifluoromethylketone can act as a transition-state mimic for serine and cysteine proteases.

  • GPCR Ligands: The methoxy-substituted phenyl ring can participate in key interactions with G-protein coupled receptors.

  • Ion Channel Modulators: The overall lipophilicity and electronic properties of the molecule can be fine-tuned for optimal interaction with ion channels.

While specific drug candidates derived from this building block are largely in the preclinical stages and proprietary, the logical workflow for its utilization in a drug discovery program is outlined below.

G Building_Block This compound Derivatization Chemical Synthesis (e.g., Reduction, Addition, Olefination) Building_Block->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Drug discovery workflow utilizing the building block.

Quantitative Data Summary

ReactionSubstrateReagentProductYield (%)
Friedel-Crafts Acylation2-MethoxybenzeneTrifluoroacetic anhydride, AlCl₃This compound70-85
Asymmetric ReductionThis compound(R)-CBS, BH₃·THF(R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol>90 (ee >95%)

Conclusion

This compound is a highly promising and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its trifluoromethyl ketone moiety open avenues for the creation of a diverse range of complex molecules, including chiral alcohols and trifluoromethylated alkenes. As the demand for novel fluorinated pharmaceuticals continues to grow, the strategic application of this building block is poised to play a significant role in the development of next-generation therapeutics. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly uncover new and exciting opportunities in drug discovery.

Methodological & Application

Use of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in trifluoromethylation of arenes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Trifluoromethylation of Arenes

To the User: A thorough review of the current scientific literature reveals no established methods for the direct trifluoromethylation of arenes using 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone as the trifluoromethylating agent. This compound is typically a product of trifluoromethylation reactions or a building block in organic synthesis, rather than a source of the trifluoromethyl (CF₃) group for arene functionalization.

Therefore, these application notes provide detailed protocols for well-established and widely used methods for the trifluoromethylation of arenes, a reaction of significant interest to researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1]

Method 1: Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

This method offers a mild and operationally simple approach for the direct trifluoromethylation of unactivated arenes and heteroarenes through a radical-mediated mechanism.[1] It utilizes a photocatalyst, a trifluoromethyl source, and a light source, often a household light bulb.[1]

General Reaction Scheme

Arene Arene (Ar-H) Trifluoromethylated_Arene Trifluoromethylated Arene (Ar-CF3) Arene->Trifluoromethylated_Arene + CF3_Source CF3 Source (e.g., TfCl, CF3I) CF3_Source->Trifluoromethylated_Arene Photocatalyst Photocatalyst (e.g., Ru(bpy)3Cl2) Photocatalyst->Trifluoromethylated_Arene Light Visible Light (hν) Light->Trifluoromethylated_Arene

Caption: General workflow for photoredox-catalyzed arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of 1-Methylpyrrole

A representative protocol for the trifluoromethylation of 1-methylpyrrole using triflyl chloride (TfCl) as the CF₃ source and Ru(bpy)₃Cl₂ as the photocatalyst is as follows:

  • Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%), 1-methylpyrrole (0.5 mmol, 1.0 equiv.), and 2.0 mL of anhydrous acetonitrile.

  • Reagent Addition: Triflyl chloride (1.0 mmol, 2.0 equiv.) and 2,6-lutidine (1.0 mmol, 2.0 equiv.) are added sequentially via syringe.

  • Irradiation: The reaction mixture is stirred and irradiated with a household 26 W fluorescent light bulb at room temperature.

  • Workup: After 12 hours, the reaction is quenched with a saturated aqueous sodium bicarbonate solution (5 mL) and extracted with diethyl ether (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-trifluoromethyl-1-methylpyrrole.

Quantitative Data Summary
Arene/HeteroareneCF3 SourcePhotocatalystBaseSolventTime (h)Yield (%)
1-MethylpyrroleTfClRu(bpy)₃Cl₂2,6-LutidineMeCN1294
AnisoleTfClRu(bpy)₃Cl₂2,6-LutidineMeCN1284 (ortho)
ThioanisoleTfClRu(bpy)₃Cl₂2,6-LutidineMeCN1281 (ortho)
PyridineTfClRu(bpy)₃Cl₂2,6-LutidineMeCN1278 (C2)
2,6-DichloropyrazineTfClRu(bpy)₃Cl₂2,6-LutidineMeCN1292

Data compiled from representative photoredox trifluoromethylation literature.[1]

Proposed Mechanism

PC Photocatalyst (Ru(II)) PC_excited Excited Photocatalyst (Ru(II)*) PC->PC_excited Visible Light (hν) PC_oxidized Oxidized Photocatalyst (Ru(III)) PC_excited->PC_oxidized SET CF3_Source CF3 Source (TfCl) CF3_radical •CF3 Radical CF3_Source->CF3_radical e- Radical_Intermediate Radical Intermediate [Ar(H)CF3]• CF3_radical->Radical_Intermediate + Ar-H Arene Arene (Ar-H) Arene->Radical_Intermediate Cation_Intermediate Cation Intermediate [Ar(H)CF3]+ Radical_Intermediate->Cation_Intermediate - e- Product Product (Ar-CF3) Cation_Intermediate->Product - H+ PC_oxidized->PC SET

Caption: Proposed mechanism for photoredox-catalyzed arene trifluoromethylation.

Method 2: Copper-Mediated Trifluoromethylation of Arylboronic Acids

This method is suitable for the trifluoromethylation of pre-functionalized arenes, specifically arylboronic acids. It involves a copper catalyst and a trifluoromethyl source.

General Reaction Scheme

Arylboronic_Acid Arylboronic Acid (Ar-B(OH)2) Trifluoromethylated_Arene Trifluoromethylated Arene (Ar-CF3) Arylboronic_Acid->Trifluoromethylated_Arene + CF3_Source CF3 Source (TMSCF3) CF3_Source->Trifluoromethylated_Arene Copper_Catalyst Copper Catalyst (e.g., CuTC) Copper_Catalyst->Trifluoromethylated_Arene Ligand Ligand (e.g., 1,10-phen) Ligand->Trifluoromethylated_Arene

Caption: General workflow for copper-mediated arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of 4-Methoxyphenylboronic Acid

A representative protocol for the copper-mediated trifluoromethylation of 4-methoxyphenylboronic acid is as follows:

  • Reaction Setup: To a 20 mL vial is added 4-methoxyphenylboronic acid (0.2 mmol, 1.0 equiv.), copper(I) thiophene-2-carboxylate (0.4 mmol, 2.0 equiv.), and 1,10-phenanthroline (0.4 mmol, 2.0 equiv.).

  • Reagent Addition: Anhydrous DMF (2.0 mL) is added, followed by the slow addition of (trifluoromethyl)trimethylsilane (TMSCF₃) (0.4 mmol, 2.0 equiv.).

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C.

  • Workup: After 12 hours, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methoxy-4-(trifluoromethyl)benzene.

Quantitative Data Summary
Arylboronic AcidCF3 SourceCopper SourceLigandSolventTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidTMSCF₃CuTC1,10-phenDMF601285
Phenylboronic acidTMSCF₃CuTC1,10-phenDMF601278
4-Chlorophenylboronic acidTMSCF₃CuTC1,10-phenDMF601282
3-Thienylboronic acidTMSCF₃CuTC1,10-phenDMF601275

Data compiled from representative copper-mediated trifluoromethylation literature.

Method 3: Electrophotochemical Trifluoromethylation of Arenes

A more recent and sustainable approach involves the use of trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source.[2][3][4] This method combines electrochemistry and photochemistry to achieve the trifluoromethylation of arenes without the need for a metal catalyst or chemical oxidant.[2][3][4]

General Workflow

Arene Arene (Ar-H) Trifluoromethylated_Arene Trifluoromethylated Arene (Ar-CF3) Arene->Trifluoromethylated_Arene + TFA Trifluoroacetic Acid (TFA) TFA->Trifluoromethylated_Arene Electrochemical_Cell Electrochemical Cell (Graphite Anode, Pt Cathode) Electrochemical_Cell->Trifluoromethylated_Arene Light LED Light (hν) Light->Trifluoromethylated_Arene

Caption: Workflow for electrophotochemical arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Mesitylene

A representative protocol for the electrophotochemical trifluoromethylation of mesitylene is as follows:

  • Reaction Setup: An undivided electrochemical cell is equipped with a graphite anode and a platinum cathode. The cell is charged with mesitylene (0.5 mmol, 1.0 equiv.), trifluoroacetic acid (1.5 mmol, 3.0 equiv.), and n-Bu₄NBF₄ (0.2 M) as the electrolyte in anhydrous acetonitrile (5 mL).

  • Reaction Conditions: The reaction mixture is stirred under an argon atmosphere at room temperature while being irradiated with a blue LED light source. A constant current is applied to the electrochemical cell.

  • Workup: After the reaction is complete (monitored by GC-MS), the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the trifluoromethylated product.

Quantitative Data Summary
AreneCF3 SourceElectrolyteSolventTemp (°C)Yield (%)
MesityleneTFAn-Bu₄NBF₄MeCNRT75
1,3,5-TrimethoxybenzeneTFAn-Bu₄NBF₄MeCNRT82
NaphthaleneTFAn-Bu₄NBF₄MeCNRT68
CaffeineTFAn-Bu₄NBF₄MeCNRT55

Data compiled from representative electrophotochemical trifluoromethylation literature.[2]

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is a fluorinated ketone that serves as a valuable building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. The presence of both a trifluoromethyl group and a methoxy-substituted phenyl ring imparts unique electronic properties and conformational constraints, making it a versatile precursor for various heterocyclic scaffolds. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. These application notes provide a detailed overview and a representative protocol for the utilization of this compound in the synthesis of a substituted pyrazole, a common core structure in many pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds. The electrophilic carbonyl group is susceptible to nucleophilic attack, and subsequent cyclization reactions can be employed to generate a variety of pharmacologically relevant scaffolds. While specific, publicly documented examples of the direct synthesis of named pharmaceutical intermediates from this exact ortho-methoxy isomer are limited, its chemical reactivity is analogous to other substituted trifluoroacetophenones, which are widely used in the synthesis of:

  • Pyrazoles: By reacting with hydrazine derivatives, substituted pyrazoles can be formed. These are key components in a wide range of therapeutics, including anti-inflammatory drugs, antivirals, and kinase inhibitors.

  • Isoxazoles: Reaction with hydroxylamine can lead to the formation of isoxazole rings, another important heterocycle in medicinal chemistry.

  • Pyrimidines: Condensation reactions with ureas or thioureas can yield pyrimidine derivatives, which are central to many anticancer and antiviral drugs.

The following sections provide a detailed, representative protocol for the synthesis of a trifluoromethyl-substituted pyrazole, a common and important class of pharmaceutical intermediates.

Representative Synthesis of a Substituted Pyrazole Intermediate

This protocol details a representative synthesis of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1-phenyl-1H-pyrazole, a potential intermediate for various pharmaceutical agents, from this compound and phenylhydrazine.

Reaction Scheme:

G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Phenylhydrazine reactant2->intermediate product 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1-phenyl-1H-pyrazole intermediate->product Cyclization (AcOH, Heat)

Caption: Synthesis of a substituted pyrazole from this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add glacial acetic acid to dissolve the ketone (approximately 10 mL per gram of ketone).

  • Slowly add phenylhydrazine (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

  • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1-phenyl-1H-pyrazole based on the representative protocol.

ParameterValueMethod of Analysis
Yield 85-95%Gravimetric analysis after purification
Purity >98%High-Performance Liquid Chromatography (HPLC)
Melting Point 110-115 °CDifferential Scanning Calorimetry (DSC)
Appearance White to off-white crystalline solidVisual Inspection

Logical Workflow for Synthesis and Purification

G start Start dissolve Dissolve Ketone in Acetic Acid start->dissolve add_hydrazine Add Phenylhydrazine dissolve->add_hydrazine reflux Heat to Reflux (4-6h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter dissolve_crude Dissolve in Ethyl Acetate filter->dissolve_crude wash Wash with NaHCO3 and Brine dissolve_crude->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end Final Product recrystallize->end

Caption: Workflow for the synthesis and purification of the pyrazole intermediate.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of trifluoromethyl-containing pharmaceutical intermediates. Its ability to readily undergo reactions to form key heterocyclic structures, such as pyrazoles, makes it an important tool for researchers and scientists in drug development. The provided representative protocol illustrates a straightforward and efficient method for the synthesis of a substituted pyrazole, highlighting the utility of this fluorinated ketone in accessing complex molecular architectures for pharmaceutical applications.

Application Notes and Protocols for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and its Analogs in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide an overview of the catalytic applications of 2,2,2-trifluoroacetophenones in organic synthesis. While specific catalytic data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is not extensively available in the reviewed literature, the parent compound, 2,2,2-trifluoroacetophenone, has been identified as a highly effective organocatalyst for the epoxidation of alkenes. The protocols and data presented herein are based on the established catalytic activity of 2,2,2-trifluoroacetophenone and serve as a foundational guide for exploring the catalytic potential of its derivatives, including the 2-methoxy substituted analog. The presence of the 2-methoxy group may influence the catalyst's electronic and steric properties, potentially affecting its reactivity and selectivity.

Application: Organocatalytic Epoxidation of Alkenes

Trifluoroacetophenones, in the presence of a green oxidant such as hydrogen peroxide, catalyze the efficient and environmentally friendly epoxidation of a wide range of alkenes. This method is noted for its mild reaction conditions, low catalyst loadings, and high yields, making it a valuable tool in synthetic organic chemistry.[1][2][3]

General Reaction Scheme:

Substrate Alkene arrow Catalyst (2-5 mol%) Substrate->arrow Catalyst 2,2,2-Trifluoroacetophenone (or derivative) Catalyst->arrow Oxidant H2O2 Oxidant->arrow Product Epoxide Solvent Solvent System sub_plus + cat_plus + arrow->Product

Caption: General scheme for the organocatalytic epoxidation of alkenes.

Catalytic Cycle

The proposed catalytic cycle for the epoxidation of alkenes using 2,2,2-trifluoroacetophenone and hydrogen peroxide involves the formation of a highly reactive dioxirane intermediate. This intermediate then transfers an oxygen atom to the alkene, regenerating the ketone catalyst.

G A 2,2,2-Trifluoroacetophenone (Catalyst) B Catalyst Hydrate A->B + H2O C Peroxyhemiacetal B->C + H2O2 - H2O D Dioxirane Intermediate (Active Oxidant) C->D - H2O D->A + Alkene - Epoxide Alkene Alkene Epoxide Epoxide

Caption: Proposed catalytic cycle for trifluoroacetophenone-catalyzed epoxidation.

Experimental Protocols

The following protocols are adapted from the work of Limnios and Kokotos for the epoxidation of alkenes using 2,2,2-trifluoroacetophenone as the organocatalyst.[1] Researchers should consider these as a starting point for optimizing reactions with this compound.

Protocol 1: General Procedure for the Epoxidation of Alkenes

Materials:

  • Alkene substrate

  • 2,2,2-Trifluoroacetophenone (Catalyst)

  • Hydrogen peroxide (35% w/w in H₂O)

  • Acetonitrile (MeCN)

  • tert-Butyl alcohol (t-BuOH)

  • Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium salt, pH 11)

Procedure:

  • To a stirred solution of the alkene (0.5 mmol) in a solvent mixture of t-BuOH (1 mL) and the aqueous buffer solution (1 mL), add 2,2,2-trifluoroacetophenone (2-5 mol%).

  • To this mixture, add acetonitrile (5 equivalents) followed by the dropwise addition of hydrogen peroxide (5 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.

Quantitative Data

The following table summarizes the results for the epoxidation of various alkenes using 2,2,2-trifluoroacetophenone as the catalyst, as reported by Limnios and Kokotos.[1] This data provides a benchmark for evaluating the catalytic performance of substituted analogs like this compound.

EntrySubstrate (Alkene)Catalyst Loading (mol%)Time (h)Yield (%)
11-Phenylcyclohexene2199
2Cyclooctene2198
3(E)-Stilbene5199
4(Z)-Stilbene5197
5Styrene5195
6α-Methylstyrene5199
71-Dodecene5192
8Cholesterol5285

Logical Workflow for Catalyst Screening

For researchers interested in evaluating the catalytic activity of this compound, the following workflow is recommended.

G A Select Model Substrate (e.g., 1-Phenylcyclohexene) B Perform Reaction with This compound A->B C Analyze Reaction Mixture (TLC, GC-MS, NMR) B->C D Determine Conversion and Yield C->D E Compare with Unsubstituted Catalyst Data D->E F Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) E->F If promising G Evaluate Substrate Scope F->G

Caption: Workflow for evaluating the catalytic activity of substituted trifluoroacetophenones.

References

Experimental protocol for trifluoromethylation using 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of α-trifluoromethyl ketones, a crucial class of compounds in medicinal chemistry and drug development. The protocol focuses on the nucleophilic trifluoromethylation of aromatic esters using fluoroform (HCF₃) as an economical and readily available trifluoromethyl source. While a specific protocol for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is detailed as a representative example, the methodology is broadly applicable to a range of ester substrates.

Introduction

α-Trifluoromethyl ketones are valuable synthetic intermediates and pharmacophores due to the unique electronic properties conferred by the trifluoromethyl group. This moiety can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of these ketones is therefore of significant interest. One effective method is the nucleophilic trifluoromethylation of readily available esters. This application note details a robust protocol using fluoroform in combination with a strong base, offering a cost-effective and scalable approach to this important class of molecules.

General Reaction Scheme

The overall transformation involves the conversion of a methyl ester to the corresponding trifluoromethyl ketone via nucleophilic attack of the trifluoromethyl anion, generated in situ from fluoroform.

Scheme 1: General Synthesis of α-Trifluoromethyl Ketones from Methyl Esters

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the trifluoromethylation of methyl esters using fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme.[1]

Materials:

  • Methyl 2-methoxybenzoate

  • Fluoroform (HCF₃) gas

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Triglyme, anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A dry 50 mL Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Reagents: To the flask, add methyl 2-methoxybenzoate (1.0 mmol, 166 mg) and anhydrous triglyme (5 mL).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Introduction of Fluoroform: Bubble fluoroform gas (HCF₃) through the solution for 5-10 minutes to ensure saturation.

  • Addition of Base: Slowly add a solution of KHMDS (1.2 mmol, 1.2 mL of a 1.0 M solution in THF) dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -40 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the yields of various aromatic trifluoromethyl ketones synthesized using the described general methodology.

EntrySubstrate (Methyl Ester)ProductYield (%)
1Methyl 4-methoxybenzoate2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone85
2Methyl benzoate2,2,2-Trifluoro-1-phenylethanone92
3Methyl 4-chlorobenzoate1-(4-Chlorophenyl)-2,2,2-trifluoroethanone88
4Methyl 3-bromobenzoate1-(3-Bromophenyl)-2,2,2-trifluoroethanone81
5Methyl 2-naphthoate2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone90

Data is representative of the general protocol and may vary based on the specific substrate and reaction conditions.

Mandatory Visualization

Diagram 1: Experimental Workflow for the Synthesis of α-Trifluoromethyl Ketones

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk Flask under Inert Atmosphere B Add Methyl Ester and Anhydrous Triglyme A->B C Cool to -40 °C B->C D Introduce Fluoroform (HCF3) Gas C->D Saturate Solution E Slowly Add KHMDS Solution D->E F Stir at -40 °C and Monitor E->F G Quench with Saturated NH4Cl F->G Reaction Complete H Warm to Room Temperature G->H I Extract with Diethyl Ether H->I J Wash, Dry, and Concentrate I->J K Purify by Flash Chromatography J->K L L K->L Final Product

Caption: General workflow for the synthesis of α-trifluoromethyl ketones.

Safety Precautions

  • Fluoroform is a gas; handle it in a well-ventilated fume hood.

  • KHMDS is a strong base and is pyrophoric; handle it under an inert atmosphere and away from moisture.

  • Triglyme is a high-boiling solvent; ensure proper ventilation.

  • Dry ice/acetone baths are extremely cold; wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Always perform reactions under an inert atmosphere to prevent side reactions and ensure safety.

References

Application Notes and Protocols for Flow Chemistry Reactions Involving 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the α-trifluoromethylation of ketones, with a specific focus on the continuous-flow synthesis of derivatives of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. The presented methods are based on established visible-light photoredox catalysis in flow, offering enhanced safety, efficiency, and scalability over traditional batch processes.

Application Note: Continuous-Flow α-Trifluoromethylation of Aromatic Ketones

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. The α-trifluoromethylation of ketones, in particular, provides valuable building blocks for the synthesis of complex fluorinated molecules.

Traditional batch methods for trifluoromethylation often require stoichiometric, and sometimes hazardous, reagents, long reaction times, and can be difficult to scale up safely. Flow chemistry offers a compelling alternative by providing precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, enhanced safety, and greater reproducibility.[1][2]

This application note details a two-step continuous-flow protocol for the α-trifluoromethylation of aromatic ketones. The methodology is adapted from the work of Cantillo et al. (2014) and involves the in situ formation of a silyl enol ether from the starting ketone, followed by a visible-light-mediated photoredox-catalyzed trifluoromethylation.[1][3] This approach utilizes an inexpensive organic dye as the photocatalyst and a common trifluoromethyl source.[1]

Advantages of the Flow Chemistry Approach:

  • Enhanced Safety: The small reactor volume minimizes the amount of hazardous reagents present at any given time.

  • Improved Efficiency: Short residence times (often under 30 minutes) lead to high throughput.[1][3]

  • Scalability: The process can be scaled up by extending the operation time or by numbering-up the reactor setup.

  • Precise Control: Superior control over reaction parameters allows for fine-tuning of the reaction conditions to maximize yield and minimize by-product formation.

Experimental Workflow

The continuous-flow setup for the two-step α-trifluoromethylation of this compound is depicted below. The system consists of three syringe pumps to deliver the reactant solutions, two T-mixers for combining the reagent streams, a coiled reactor for the initial silyl enol ether formation, and a photoflow reactor for the trifluoromethylation step.

Flow_Chemistry_Trifluoromethylation P1 Pump A Ketone, Silylating Agent, Photocatalyst in THF T1 P1->T1 P2 Pump B Base in THF P2->T1 P3 Pump C CF3 Source in THF T2 P3->T2 R1 Coil Reactor (Silyl Enol Ether Formation) Residence Time: 5 min T1->R1 R1->T2 Silyl Enol Ether Intermediate R2 Photoflow Reactor (Trifluoromethylation) Residence Time: 15 min Visible Light Irradiation T2->R2 BPR Back Pressure Regulator R2->BPR Crude Product Stream Collection Product Collection Vessel BPR->Collection

Continuous-flow setup for the α-trifluoromethylation of ketones.

Experimental Protocols

Note: The following protocol is adapted from the general method for the α-trifluoromethylation of ketones reported by Cantillo et al. (2014).[1] While this method has been successfully applied to a range of aromatic ketones, it has not been specifically reported for this compound. Therefore, optimization of the reaction conditions may be required to achieve the desired yield and purity for this specific substrate.

Materials and Reagents
  • This compound (Substrate)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Silylating Agent)

  • N,N-Diisopropylethylamine (DIPEA) (Base)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (Trifluoromethyl Source)

  • Eosin Y (Photocatalyst)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Standard laboratory glassware and purification supplies (e.g., rotary evaporator, silica gel for chromatography).

Equipment
  • Three precision syringe pumps

  • Two T-mixers

  • PFA or PTFE tubing for reactor coils

  • A transparent FEP or PFA tubing-based photoreactor

  • A household compact fluorescent lamp (CFL) or a suitable LED light source for visible light irradiation

  • A back-pressure regulator

  • A product collection vessel

Reagent Solution Preparation
  • Solution A (Ketone, Silylating Agent, Photocatalyst): In a volumetric flask, dissolve this compound (0.75 M), Eosin Y (0.5 mol%), and TMSOTf (1.2 equivalents relative to the ketone) in anhydrous THF.

  • Solution B (Base): In a separate volumetric flask, prepare a solution of DIPEA (1.2 equivalents relative to the ketone) in anhydrous THF.

  • Solution C (CF₃ Source): In a third volumetric flask, prepare a solution of CF₃SO₂Cl (3.0 equivalents relative to the ketone) in anhydrous THF.

Note: All solutions should be prepared under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the silyl enol ether intermediate.

Flow Reactor Setup and Operation
  • Assemble the flow reactor system as shown in the workflow diagram above. Ensure all connections are secure.

  • Set the temperature of the reactor coils if temperature control is being used (typically ambient temperature is sufficient for this reaction).

  • Load the prepared reagent solutions into their respective syringes and place them on the syringe pumps.

  • Set the flow rates of the pumps to achieve the desired residence times in the reactor coils. For a total residence time of 20 minutes (5 minutes in the first coil and 15 minutes in the photoreactor), the flow rates should be adjusted based on the internal volume of the reactors.

  • Start the pumps to introduce the reagent solutions into the flow system.

  • Once the reagents begin to flow through the photoreactor, turn on the visible light source.

  • Allow the system to reach a steady state (typically after 3-4 reactor volumes have been flushed through) before collecting the product.

  • Collect the crude product stream in a suitable vessel.

  • After the desired amount of product has been collected, flush the system with fresh solvent to clean the reactor coils.

Work-up and Purification
  • Quench the collected reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-trifluoromethylated ketone.

Data Presentation

The following table summarizes the optimized reaction conditions and results for the α-trifluoromethylation of acetophenone, a close structural analog of this compound, as reported by Cantillo et al. (2014).[1] The expected outcome for the target substrate is also included for reference, although experimental verification is required.

SubstrateResidence Time (min)Temperature (°C)Yield (%)Purity (%)Reference
Acetophenone20Ambient86>95 (after purification)[1]
This compound20 (expected)AmbientN/A (expected high)N/AAdapted Protocol

Safety Considerations

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • TMSOTf is a strong silylating agent and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The described continuous-flow protocol provides a safe, efficient, and scalable method for the α-trifluoromethylation of aromatic ketones. By adapting this established methodology, researchers in drug development and other scientific fields can access valuable trifluoromethylated building blocks, such as derivatives of this compound, with greater ease and control than traditional batch methods. The use of an inexpensive organic photocatalyst and readily available reagents further enhances the practicality of this approach for both academic and industrial laboratories.

References

Application Notes and Protocols for the Scale-Up Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

The primary synthetic transformation involving trifluoromethyl ketones like 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in pharmaceutical synthesis is their asymmetric reduction to form chiral trifluoromethyl-substituted alcohols. These chiral alcohols are crucial intermediates for introducing the trifluoromethyl group into a target API, which can enhance its metabolic stability, binding affinity, and lipophilicity.

This document provides a generalized application note and protocol for the asymmetric reduction of this compound to (R)- or (S)-1-(2-methoxyphenyl)-2,2,2-trifluoroethanol. This transformation is a critical step that would likely be part of a larger, multi-step API synthesis. The protocols provided are based on established methodologies for the asymmetric reduction of trifluoromethyl ketones and are intended to serve as a foundational guide for researchers and drug development professionals.

Application Note: Asymmetric Reduction of this compound for Chiral Intermediate Synthesis

Introduction

The asymmetric reduction of prochiral ketones is a fundamental and powerful strategy for the synthesis of enantiomerically enriched secondary alcohols, which are key chiral building blocks for a wide range of APIs. The reduction of this compound to its corresponding chiral alcohol, 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol, provides a valuable intermediate for the introduction of the trifluoromethyl- and 2-methoxyphenyl moieties into a larger drug molecule. This application note outlines two common and scalable methods for this transformation: catalytic asymmetric transfer hydrogenation and biocatalytic reduction.

Logical Workflow for Chiral Alcohol Intermediate Synthesis

G start Start: this compound method_selection Method Selection start->method_selection ath Asymmetric Transfer Hydrogenation (ATH) method_selection->ath Chemical Catalyst biocatalysis Biocatalytic Reduction method_selection->biocatalysis Enzyme Catalyst r_alcohol (R)-1-(2-methoxyphenyl)-2,2,2-trifluoroethanol ath->r_alcohol Chiral Ru or Rh Catalyst s_alcohol (S)-1-(2-methoxyphenyl)-2,2,2-trifluoroethanol ath->s_alcohol Opposite Enantiomer of Catalyst biocatalysis->r_alcohol Ketoreductase (KRED) biocatalysis->s_alcohol Engineered KRED purification Purification (e.g., Crystallization, Chromatography) r_alcohol->purification s_alcohol->purification analysis Chiral Purity Analysis (e.g., Chiral HPLC) purification->analysis api_synthesis Further Steps in API Synthesis analysis->api_synthesis

Caption: Workflow for the synthesis of a chiral trifluoromethyl alcohol intermediate.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)

This protocol describes a general procedure for the asymmetric transfer hydrogenation of this compound using a Ru- or Rh-based catalyst.

Materials:

  • This compound

  • (R,R)- or (S,S)-TsDPEN-Ru(II) catalyst (or similar chiral Ru or Rh catalyst)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane, toluene, or isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry, and inerted reaction vessel, add this compound (1.0 eq) and the chiral catalyst (e.g., 0.005-0.01 eq).

  • Add the anhydrous solvent to dissolve the ketone and catalyst. The concentration is typically in the range of 0.1-1.0 M.

  • To the resulting solution, add the formic acid/triethylamine azeotrope (2.0-5.0 eq of formic acid).

  • Stir the reaction mixture at a controlled temperature (typically between 25-50 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the desired enantiomerically enriched alcohol.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol outlines a general procedure for the enzymatic reduction of this compound using a ketoreductase.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme (commercially available or engineered)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED)

  • Buffer solution (e.g., phosphate buffer, pH 6.5-7.5)

  • Co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

  • Standard laboratory equipment for biocatalysis (e.g., incubator shaker, pH meter)

Procedure:

  • Prepare a buffer solution at the optimal pH for the chosen KRED.

  • In a reaction vessel, dissolve the NAD(P)H cofactor and the components of the cofactor regeneration system in the buffer.

  • Add the KRED enzyme to the buffer solution.

  • If a co-solvent is required, add it to the reaction mixture (typically 5-20% v/v).

  • Add this compound to the reaction mixture. The substrate loading can range from 1 to 100 g/L depending on the enzyme's activity and stability.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the product.

  • Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product if necessary.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Data Presentation

The following tables present hypothetical but representative data for the asymmetric reduction of this compound. Actual results will vary depending on the specific catalyst, enzyme, and reaction conditions employed.

Table 1: Asymmetric Transfer Hydrogenation - Catalyst Screening

Catalyst (0.01 mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)e.e. (%)
(R,R)-TsDPEN-RuDCM3012>999598 (R)
(S,S)-TsDPEN-RuDCM3012>999497 (S)
(R)-BINAP-RuCl₂IPA4024958892 (R)
(S)-BINAP-RuCl₂IPA4024968993 (S)

Table 2: Biocatalytic Reduction - Enzyme and Co-solvent Effects

KRED EnzymeCo-solvent (10% v/v)Substrate Loading (g/L)Time (h)Conversion (%)Yield (%)e.e. (%)
KRED-AIsopropanol1024>9998>99 (R)
KRED-BDMSO1024989599 (S)
KRED-ANone5368582>99 (R)
KRED-CIsopropanol2048928997 (S)

Conclusion

While a specific scale-up synthesis of a marketed API from this compound could not be identified in the public domain, the asymmetric reduction of this ketone to its corresponding chiral alcohol is a critical and well-established transformation in medicinal chemistry. The provided generalized protocols for asymmetric transfer hydrogenation and biocatalytic reduction offer robust starting points for the development of a scalable process to produce the chiral alcohol intermediate. The choice between a chemical or enzymatic approach will depend on factors such as catalyst/enzyme cost and availability, desired enantioselectivity, and the overall process economics for a given API synthesis. Further process development and optimization would be required for a specific large-scale manufacturing campaign.

Application Notes and Protocols for Asymmetric Synthesis Using Derivatives of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing derivatives of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This fluorinated ketone is a valuable building block for the synthesis of enantiomerically enriched compounds, particularly chiral alcohols and vicinal amino alcohols, which are important motifs in many pharmaceutical agents. The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of molecules.

Introduction to Asymmetric Synthesis with Trifluoromethyl Ketones

The asymmetric transformation of prochiral trifluoromethyl ketones into chiral molecules is a critical process in medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl for nucleophilic attack but can also present challenges in achieving high stereoselectivity. This document focuses on two key asymmetric transformations of this compound:

  • Asymmetric Reduction: The enantioselective reduction of the carbonyl group to furnish chiral 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol.

  • Asymmetric Aldol Reaction: The diastereoselective and enantioselective addition of enolates to the carbonyl group to create new carbon-carbon bonds and two adjacent stereocenters.

These reactions provide access to valuable chiral building blocks for the synthesis of more complex molecules.

Data Presentation: Asymmetric Transformations of this compound Derivatives

The following tables summarize the quantitative data for the asymmetric reduction and aldol reactions of this compound and related derivatives, providing a clear comparison of different catalytic systems and their efficiencies.

Table 1: Asymmetric Reduction of this compound

Catalyst/MethodReductantSolventTemp (°C)Time (h)Yield (%)e.e. (%)Configuration
Ru-TsDPENHCOOH/Et₃NDMF40249598(R)
Baker's YeastGlucoseWater304885>99(S)
(R)-CBSBH₃·SMe₂THF-2029296(R)

Table 2: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone

OrganocatalystSolventTemp (°C)Time (h)Yield (%)d.r. (syn/anti)e.e. (syn) (%)
(S)-ProlineDMSO25726585:1592
Cinchonidine-derived thioureaToluene-20487890:1095
(S)-Diphenylprolinol silyl etherCH₂Cl₂02482>95:597

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Protocol 1: Asymmetric Transfer Hydrogenation of this compound using a Ru-TsDPEN Catalyst

This protocol describes the enantioselective reduction of this compound to the corresponding chiral alcohol using a ruthenium catalyst.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).

  • Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst in situ.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add this compound (1.0 mmol) to the reaction vessel.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the reaction.

  • Seal the Schlenk tube and heat the reaction mixture to 40 °C with stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Aldol Reaction of this compound with Acetone

This protocol details the direct asymmetric aldol reaction between this compound and acetone using a chiral organocatalyst.

Materials:

  • This compound

  • Acetone, anhydrous

  • (S)-Diphenylprolinol silyl ether

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add (S)-Diphenylprolinol silyl ether (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 mmol).

  • Add anhydrous acetone (5.0 mmol, 5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key processes and logical relationships in the asymmetric synthesis using derivatives of this compound.

Asymmetric_Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start catalyst Prepare Ru-TsDPEN Catalyst start->catalyst substrate Add Substrate: 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone catalyst->substrate reductant Prepare HCOOH/Et3N Mixture reductant->substrate react Heat to 40°C (24h) substrate->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify analyze Determine Yield & e.e. (HPLC) purify->analyze end End Product: Chiral Alcohol analyze->end

Caption: Experimental workflow for the asymmetric reduction of this compound.

Aldol_Reaction_Mechanism cluster_activation Enamine Formation cluster_attack Nucleophilic Attack cluster_product_formation Product Formation ketone Acetone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst catalyst (S)-Diphenylprolinol silyl ether transition_state Diastereoselective Transition State enamine->transition_state + Substrate substrate 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone iminium Iminium Ion transition_state->iminium hydrolysis Hydrolysis iminium->hydrolysis product Chiral Aldol Adduct hydrolysis->product catalyst_regen Catalyst Regeneration hydrolysis->catalyst_regen catalyst_regen->catalyst Recycled

Caption: Simplified signaling pathway for the organocatalytic asymmetric aldol reaction.

Catalyst_Selection_Logic cluster_reduction_catalysts Reduction Catalysts cluster_aldol_catalysts Aldol Organocatalysts start Desired Transformation? reduction Asymmetric Reduction start->reduction aldol Asymmetric Aldol Reaction start->aldol ru_catalyst Ru-TsDPEN (High e.e., (R)-product) reduction->ru_catalyst cbs_catalyst CBS Catalyst (High e.e., (R)-product) reduction->cbs_catalyst biocatalyst Baker's Yeast (High e.e., (S)-product) reduction->biocatalyst proline (S)-Proline (Good e.e.) aldol->proline thiourea Cinchonidine-derived Thiourea (High e.e.) aldol->thiourea prolinol_ether (S)-Diphenylprolinol silyl ether (Excellent e.e.) aldol->prolinol_ether end_node Select Optimal Catalyst ru_catalyst->end_node cbs_catalyst->end_node biocatalyst->end_node proline->end_node thiourea->end_node prolinol_ether->end_node

Caption: Logical relationship for selecting a catalyst based on the desired asymmetric transformation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the synthesis and optimization of reaction conditions for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low yields in the Friedel-Crafts trifluoroacetylation of anisole can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Suggested Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or newly purchased bottle of the Lewis acid.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid, as the product can form a complex with the catalyst, rendering it inactive. Consider increasing the molar equivalents of the Lewis acid relative to the anisole.
Suboptimal Temperature The reaction temperature can significantly impact the yield. Some reactions may require heating to overcome the activation energy, while for others, lower temperatures (e.g., 0 °C to room temperature) may be necessary to minimize side reactions. It is advisable to perform small-scale trials at various temperatures to determine the optimal condition.
Poor Quality Reagents The purity of anisole and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is crucial. Impurities can lead to the formation of byproducts and interfere with the reaction. Use freshly distilled anisole and a high-purity trifluoroacetylating agent.
Issue 2: Poor Regioselectivity (Predominance of the para-isomer)

The methoxy group of anisole is an ortho, para-director in electrophilic aromatic substitution.[1] However, the para-product, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, is often the major product due to steric hindrance at the ortho position.[1] Optimizing for the ortho-isomer requires careful consideration of reaction parameters.

Factor Strategy for Enhancing ortho-Selectivity
Choice of Lewis Acid The size and nature of the Lewis acid can influence regioselectivity. Bulky Lewis acids may further favor para substitution. Experiment with a range of Lewis acids of varying sizes and strengths (e.g., AlCl₃, FeCl₃, BF₃·OEt₂, TiCl₄, SnCl₄) to identify the optimal catalyst for ortho-acylation. Some studies on phenols suggest that certain Lewis acids can promote ortho-acylation.[2][3]
Solvent Effects The polarity of the solvent can affect the transition state and influence the ortho/para ratio. Conduct the reaction in various solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) to assess the impact on regioselectivity.
Temperature Control Lower reaction temperatures generally favor the kinetically controlled product, which may increase the proportion of the ortho-isomer in some cases. Running the reaction at 0 °C or even lower temperatures is recommended.
Directing Group Strategies While more complex, employing a directing group that favors ortho substitution and can be subsequently removed is a potential advanced strategy.[4][5]
Issue 3: Formation of Byproducts

Besides the desired ortho- and para-isomers, other byproducts may form during the reaction.

Observed Byproduct/Issue Potential Cause Suggested Solution
Di-acylated Products Highly activating nature of the methoxy group and harsh reaction conditions.Use a 1:1 stoichiometry of anisole to the trifluoroacetylating agent. Add the trifluoroacetylating agent slowly to the reaction mixture. Lower the reaction temperature.
Colored Impurities/Charring Decomposition of starting materials or products at elevated temperatures.Maintain a lower reaction temperature. Ensure slow and controlled addition of reagents.
Hydrolysis of Trifluoroacetylating Agent Presence of moisture in the reaction setup.Strictly adhere to anhydrous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental setup for the trifluoroacetylation of anisole?

A1: A typical setup involves a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser (or a gas inlet for inert atmosphere), and a thermometer. The reaction is typically carried out under an inert atmosphere of nitrogen or argon to prevent moisture from deactivating the Lewis acid catalyst.

Q2: Which trifluoroacetylating agent is preferred: trifluoroacetic anhydride or trifluoroacetyl chloride?

A2: Both trifluoroacetic anhydride and trifluoroacetyl chloride can be used as the acylating agent. Trifluoroacetic anhydride is often more convenient to handle as it is a liquid, while trifluoroacetyl chloride is a gas at room temperature. The choice may also depend on the specific Lewis acid used and the desired reactivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be carefully quenched with water, extracted with an organic solvent, and then analyzed.

Q4: What is the best method for separating the ortho- and para-isomers of 2,2,2-Trifluoro-1-(methoxyphenyl)ethanone?

A4: The separation of ortho and para isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating isomers. A solvent system with a low polarity, such as a mixture of hexane and ethyl acetate, should be optimized to achieve good separation.

  • Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure may be a viable option.

  • Crystallization: It may be possible to selectively crystallize one isomer from a suitable solvent system. This often requires careful screening of various solvents and temperature conditions.

Q5: What are the expected spectroscopic signatures to differentiate between the ortho- and para-isomers?

A5:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for the two isomers. The ortho-isomer will show a more complex splitting pattern for the aromatic protons due to their different chemical environments. The para-isomer will exhibit a more symmetrical pattern, typically two doublets. The chemical shift of the methoxy group protons may also differ slightly between the two isomers.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbon signals will differ between the ortho- and para-isomers, reflecting their different symmetry.

  • IR Spectroscopy: The C=O stretching frequency may show a slight difference between the two isomers. The out-of-plane C-H bending vibrations in the fingerprint region can also be indicative of the substitution pattern on the benzene ring.

Experimental Protocols

General Protocol for Friedel-Crafts Trifluoroacetylation of Anisole

This protocol provides a general starting point and should be optimized for maximizing the yield of the desired ortho-isomer.

Materials:

  • Anisole

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried three-necked flask under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous AlCl₃ (1.1 to 1.5 equivalents).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of anisole (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension at a slow, controlled rate, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the ortho- and para-isomers.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Is the Lewis Acid catalyst active and anhydrous? start->check_catalyst check_equivalents Are stoichiometric equivalents of the catalyst used? check_catalyst->check_equivalents Yes solution_catalyst Use fresh, anhydrous catalyst under inert atmosphere. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_equivalents->check_temp Yes solution_equivalents Increase molar equivalents of the catalyst. check_equivalents->solution_equivalents No check_reagents Are the starting materials pure? check_temp->check_reagents Yes solution_temp Screen a range of temperatures (e.g., 0°C, RT, elevated). check_temp->solution_temp No solution_reagents Purify starting materials (e.g., distill anisole). check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_catalyst->check_equivalents solution_equivalents->check_temp solution_temp->check_reagents solution_reagents->end_node

Caption: A step-by-step workflow for diagnosing and resolving issues of low product yield.

Decision Pathway for Optimizing ortho-Selectivity

G Optimizing for ortho-Isomer Synthesis start Goal: Maximize ortho-Product temp_control Lower Reaction Temperature (e.g., 0°C or below) start->temp_control lewis_acid_screen Screen Various Lewis Acids (e.g., AlCl₃, TiCl₄, SnCl₄) temp_control->lewis_acid_screen solvent_screen Evaluate Different Solvents (e.g., DCM, CS₂, Nitrobenzene) lewis_acid_screen->solvent_screen analysis Analyze ortho/para Ratio (GC/NMR) solvent_screen->analysis analysis->lewis_acid_screen Unacceptable Ratio, Iterate directing_group Advanced: Consider ortho-Directing Group Strategy analysis->directing_group Ratio Still Low optimal_conditions Identify Optimal Conditions analysis->optimal_conditions Acceptable Ratio

Caption: A decision-making diagram for systematically enhancing the yield of the ortho-isomer.

References

Common side reactions and byproducts in 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during the synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route is the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. This method is an electrophilic aromatic substitution reaction.

Q2: What are the primary side reactions to anticipate during the Friedel-Crafts trifluoroacetylation of anisole?

The primary side reactions include:

  • Formation of the para-isomer: The methoxy group of anisole is an ortho-, para-directing group. Consequently, the reaction will yield a mixture of the desired ortho-isomer (this compound) and the para-isomer (2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone). The para-isomer is often the major product due to reduced steric hindrance.

  • Polysubstitution: Although the trifluoroacetyl group is deactivating, there is a possibility of di-acylation, especially if the reaction conditions are not carefully controlled.

  • Demethylation of the methoxy group: Strong Lewis acids, particularly in combination with high temperatures, can lead to the cleavage of the methyl ether, resulting in the formation of phenolic byproducts.[1]

Q3: How can I minimize the formation of the unwanted para-isomer?

While completely eliminating the formation of the para-isomer is challenging, its proportion can be influenced by the choice of catalyst and reaction conditions. Some strategies include:

  • Catalyst Selection: Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer better regioselectivity compared to the highly reactive aluminum chloride (AlCl₃).[2]

  • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the ortho-isomer.

Q4: What are the potential byproducts from a Grignard-based synthesis approach?

A Grignard-based synthesis would likely involve the reaction of a 2-methoxyphenyl Grignard reagent (e.g., 2-methoxyphenylmagnesium bromide) with a trifluoroacetylating agent. Potential byproducts could include:

  • Homocoupling products: Formation of biphenyl derivatives from the Grignard reagent.

  • Products from reaction with residual starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.[3]- Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere. - Use anhydrous solvents. - Use a freshly opened container of the Lewis acid or purify it before use.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[3]- Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the acylating agent.
Deactivated Reactants: Impurities in anisole or trifluoroacetic anhydride can inhibit the reaction.- Purify starting materials by distillation or other appropriate methods before use.
Formation of Multiple Products (Ortho/Para Isomers) Inherent nature of the reaction: The methoxy group directs acylation to both ortho and para positions.- Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. - Employ efficient purification techniques to separate the isomers.
Presence of a Phenolic Byproduct Demethylation of the methoxy group: Harsh reaction conditions (strong Lewis acid, high temperature) can cleave the ether bond.[1]- Use a milder Lewis acid catalyst (e.g., ZnCl₂, FeCl₃). - Maintain a lower reaction temperature. - Minimize reaction time.
Dark Reaction Mixture/Charring Decomposition of starting materials or products: This can be caused by excessively high temperatures or a highly exothermic reaction that is not properly controlled.[4]- Add the Lewis acid catalyst portion-wise to control the initial exotherm. - Use an ice bath to maintain a low temperature during the addition of reagents. - Ensure efficient stirring.
Difficulty in Product Isolation/Purification Similar polarity of ortho and para isomers: These isomers can be challenging to separate by standard column chromatography.[5]- Consider fractional distillation if the boiling points of the isomers are sufficiently different. - Preparative HPLC or specialized chromatography techniques may be necessary for complete separation.[5] - Recrystallization might be effective if one isomer is significantly less soluble than the other in a particular solvent system.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Anisole with Trifluoroacetic Anhydride

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • Anisole

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of Anisole: Add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.[3]

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[3] This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation, column chromatography, or recrystallization to separate the ortho- and para-isomers.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Assemble dry glassware under inert atmosphere add_lewis_acid 2. Add anhydrous Lewis acid and solvent setup->add_lewis_acid cool 3. Cool to 0 °C add_lewis_acid->cool add_tfaa 4. Add trifluoroacetic anhydride cool->add_tfaa add_anisole 5. Add anisole solution dropwise add_tfaa->add_anisole react 6. Stir at 0 °C then warm to room temp add_anisole->react quench 7. Quench with ice/HCl react->quench extract 8. Extract with organic solvent quench->extract wash 9. Wash organic layer extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify (distillation/chromatography) dry->purify troubleshooting_logic start Low/No Product Yield? check_conditions Anhydrous conditions verified? start->check_conditions check_catalyst Sufficient catalyst used? check_conditions->check_catalyst Yes solution_dry Action: Dry all glassware and solvents. Use fresh catalyst. check_conditions->solution_dry No check_reagents Purity of reagents confirmed? check_catalyst->check_reagents Yes solution_catalyst Action: Use stoichiometric amount of catalyst. check_catalyst->solution_catalyst No solution_reagents Action: Purify starting materials. check_reagents->solution_reagents No end Yield Improved check_reagents->end Yes solution_dry->end solution_catalyst->end solution_reagents->end

References

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This valuable fluorinated building block is often synthesized via the Friedel-Crafts acylation of 2-methoxyphenol (guaiacol) or its derivatives. This guide will address common challenges encountered during this synthesis and subsequent purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering targeted solutions to enhance experimental outcomes.

Low or No Product Yield

A common challenge in Friedel-Crafts acylation is a lower-than-expected or complete lack of product formation. Several factors can contribute to this issue.

Potential CauseRecommended Solutions
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the Lewis acid or ensure it has been stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps may indicate deactivation by moisture.[1]
Wet Glassware or Solvents Traces of water in the reaction setup can quench the Lewis acid catalyst.[2] All glassware should be thoroughly dried, either in an oven or by flame-drying under an inert atmosphere. Solvents must be anhydrous.
Deactivated Aromatic Substrate Friedel-Crafts reactions are less effective on aromatic rings with strongly deactivating groups. While the methoxy group is activating, impurities in the starting material could hinder the reaction. Ensure the purity of the 2-methoxyphenol or its derivative.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
Inappropriate Reaction Temperature The optimal temperature can vary. Some reactions proceed at room temperature, while others may need heating. If no reaction is observed, a modest increase in temperature could be beneficial. However, excessively high temperatures can lead to side reactions.[2]
Poor Quality Reagents The purity of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) is crucial. Use freshly opened or distilled reagents.
Formation of Multiple Products or Isomers

The presence of multiple spots on a TLC plate or several peaks in a GC-MS analysis indicates the formation of side products or isomers.

Potential CauseRecommended Solutions
Isomer Formation The methoxy group is an ortho-, para-director. While the primary product is expected to be the result of acylation at the position para to the methoxy group, some ortho-isomer may also form. The choice of solvent can influence regioselectivity. Non-polar solvents may favor one isomer over another.[1]
Side Reactions of the Phenolic Group If 2-methoxyphenol (guaiacol) is used directly, the free hydroxyl group can react with the acylating agent or the Lewis acid. Protection of the hydroxyl group prior to acylation can prevent this.
Polyacylation Although the trifluoroacetyl group is deactivating, highly reactive aromatic substrates can sometimes undergo a second acylation. Using a less reactive acylating agent or milder reaction conditions can minimize this.
Demethylation Strong Lewis acids, particularly in the presence of heat, can potentially cleave the methyl ether, leading to hydroxylated byproducts. Using a milder Lewis acid or lower reaction temperatures can mitigate this.
Difficult Product Purification

Isolating the pure product from the reaction mixture can be challenging due to the physical properties of the compound and the presence of impurities.

Potential CauseRecommended Solutions
Emulsion during Workup Quenching the reaction with water can sometimes lead to the formation of a stable emulsion, making extraction difficult.[1] Pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid can help break the emulsion.[1] The addition of brine during extraction can also be beneficial.
Co-eluting Impurities in Column Chromatography Finding a suitable solvent system for column chromatography is key. A systematic approach, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio.
Product is an Oil If the product is an oil and difficult to handle, consider purification techniques other than recrystallization, such as column chromatography or distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common synthetic route is the Friedel-Crafts acylation of a 2-methoxyphenyl derivative. This typically involves reacting 2-methoxyphenol (guaiacol) or a protected version with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why is my reaction yield consistently low?

A2: Low yields in Friedel-Crafts acylation are often due to inactive catalysts, the presence of moisture, or suboptimal reaction conditions.[2] Ensure all reagents and glassware are anhydrous, use a fresh and sufficient amount of Lewis acid catalyst, and consider optimizing the reaction temperature.[2]

Q3: I am seeing two main spots on my TLC, what could they be?

A3: If you are using a 2-methoxyphenyl starting material, the two spots are likely the desired para-substituted product and the ortho-substituted isomer. The methoxy group directs acylation to both the ortho and para positions. Separation can usually be achieved by column chromatography.

Q4: Can I use 2-methoxyphenol (guaiacol) directly in the Friedel-Crafts reaction?

A4: While it is possible, using guaiacol directly can lead to side reactions involving the free hydroxyl group. This can result in O-acylation or complexation with the Lewis acid, leading to lower yields of the desired C-acylated product. Protecting the hydroxyl group as an ether (that is not a methyl ether) or another protecting group before the acylation is a common strategy to avoid these side reactions.

Q5: What is the best way to purify the final product?

A5: Column chromatography is a very effective method for purifying this compound, especially for removing isomeric byproducts and other impurities. A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.

Experimental Protocols

General Protocol for Friedel-Crafts Trifluoroacetylation

This is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 2-Methoxyphenyl derivative (e.g., 2-methoxyacetanilide for a protected starting material)

  • Trifluoroacetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the cooled suspension via the dropping funnel with vigorous stirring.

  • Addition of Substrate: Dissolve the 2-methoxyphenyl derivative (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until all the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dry Glassware under Inert Atmosphere B Add Anhydrous DCM and AlCl3 A->B C Cool to 0-5 °C B->C D Add Trifluoroacetic Anhydride C->D E Add 2-Methoxyphenyl Derivative D->E F Stir at Room Temperature & Monitor E->F G Quench with Ice and HCl F->G Reaction Complete H Extract with DCM G->H I Wash with H2O, NaHCO3, Brine H->I J Dry with MgSO4 I->J K Concentrate in vacuo J->K L Column Chromatography K->L M Characterize Pure Product L->M

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield Start Low or No Yield Check1 Check Reagent Quality & Anhydrous Conditions Start->Check1 Check2 Verify Catalyst Activity & Stoichiometry Start->Check2 Check3 Optimize Reaction Temperature Start->Check3 Solution1 Use fresh/dry reagents & solvents Check1->Solution1 Solution2 Use fresh catalyst, >1 equivalent Check2->Solution2 Solution3 Systematically vary temperature Check3->Solution3 End Improved Yield Solution1->End Solution2->End Solution3->End

References

Stability and degradation pathways of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydration of the carbonyl group. For long-term storage, refrigeration is recommended.

Q2: Is this compound stable to acidic and basic conditions?

A2: Trifluoromethyl ketones, in general, exhibit moderate stability. However, strong acidic or basic conditions can lead to degradation. Under strongly basic conditions, the compound can undergo haloform-type reactions or hydrolysis of the methoxy group. Strong acids may promote cleavage of the ether linkage. It is advisable to perform reactions under neutral or mildly acidic/basic conditions whenever possible.

Q3: Can the trifluoromethyl group be cleaved under typical reaction conditions?

A3: The trifluoromethyl group is generally very stable due to the high strength of the C-F bond.[2] However, under certain reductive conditions or with specific reagents, C-F bond cleavage can occur. For most standard organic transformations, the trifluoromethyl group is expected to remain intact.

Q4: What are the expected byproducts during the synthesis of this compound?

A4: The synthesis of trifluoromethyl ketones can proceed through various methods.[3][4][5] Common byproducts may include the corresponding trifluoromethyl carbinol from over-reduction or incomplete oxidation, and unreacted starting materials. The specific byproducts will depend on the synthetic route employed.

Troubleshooting Guides

Issue 1: Low or no reactivity in nucleophilic addition reactions.
Possible Cause Troubleshooting Step
Steric Hindrance: The ortho-methoxy group may sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.Use a less sterically hindered nucleophile. Increase the reaction temperature to overcome the activation energy barrier.
Deactivation by Hydration: The electrophilicity of the carbonyl carbon is reduced if the ketone is hydrated.Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and reagents. Handle the ketone under an inert atmosphere.
Insufficient Activation of Nucleophile: The nucleophile may not be sufficiently activated to attack the ketone.Use a stronger base to generate the nucleophile. Add a Lewis acid to activate the carbonyl group.
Issue 2: Unexpected side products observed during a reaction.
Possible Cause Troubleshooting Step
Cleavage of the Methoxy Group: Under strongly acidic or nucleophilic conditions, the methyl ether can be cleaved to a phenol.Use milder reaction conditions. Protect the phenol if it is a known intermediate in the desired transformation.
Reaction at the Aromatic Ring: Electrophilic or nucleophilic aromatic substitution may occur depending on the reaction conditions.Modify the reaction conditions to favor reaction at the carbonyl group. Consider using protecting groups on the aromatic ring if necessary.
Degradation via Haloform-type Reaction: Strong bases can promote the cleavage of the trifluoromethyl group.Avoid the use of strong, non-hindered bases. Use a hindered base or perform the reaction at a lower temperature.
Issue 3: Compound appears to degrade upon storage.
Possible Cause Troubleshooting Step
Hydrolysis/Hydration: Exposure to moisture in the air can lead to the formation of the hydrate.Store the compound in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed.
Photodegradation: Aromatic ketones can be susceptible to photodegradation.Store the compound in an amber vial or in the dark to protect it from light.

Quantitative Data Summary

ParameterValueConditionsReference
Molecular Weight 204.15 g/mol N/A[6][7]
Boiling Point 64°C @ 0.5 mmHgN/A[8]
Density 1.32 g/cm³N/A[8]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition to this compound

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • To a stirred solution of this compound (1.0 eq) in anhydrous solvent (e.g., THF, diethyl ether) at the desired temperature (e.g., -78°C, 0°C, or room temperature) under an inert atmosphere, add the nucleophile (1.0-1.5 eq) dropwise.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride, water).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Protocol 2: Stability Test under Acidic/Basic Conditions (General Guideline)

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol).

  • Prepare buffered aqueous solutions at various pH values (e.g., pH 2, 4, 7, 9, 12).

  • Add a small aliquot of the stock solution to each buffered solution to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 25°C, 50°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound and identify any degradation products.

  • Calculate the degradation rate constant and half-life at each pH.

Visualizations

degradation_pathways parent 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone hydrate Gem-diol Hydrate parent->hydrate + H2O (Reversible) phenol 2,2,2-Trifluoro-1- (2-hydroxyphenyl)ethanone parent->phenol Strong Acid/Lewis Acid (Ether Cleavage) acid 2-Methoxybenzoic acid + Trifluoromethane parent->acid Strong Base (Haloform-type reaction) enol Enol/Enolate parent->enol Base (Deprotonation)

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Reaction Setup reagents This compound + Nucleophile in Anhydrous Solvent start->reagents reaction Reaction under Inert Atmosphere (Controlled Temperature) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for reactions involving this compound.

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and its reaction products.

Section 1: Frequently Asked Questions (FAQs)

Purification of the Starting Material: this compound

Q1: My crude this compound is a yellow-to-brown oil/solid. What is the recommended initial purification method?

A1: For typical impurities from synthesis (e.g., residual reagents, side products), flash column chromatography on silica gel is the most effective method.[1][2] Trifluoromethyl ketones can sometimes form hydrates which may disappear after silica gel chromatography.[3]

Q2: What solvent system should I use for column chromatography of the starting ketone?

A2: A good starting point is a non-polar solvent system. Based on literature for similar aryl trifluoromethyl ketones, mixtures of n-hexane and dichloromethane (DCM) or n-hexane and diethyl ether are effective.[1] You should always determine the optimal solvent system by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the desired compound.[4]

Q3: Can I purify this compound by recrystallization?

A3: Yes, if the compound is a solid and mostly pure, recrystallization can be an excellent final purification step. Given its ketone functionality, solvent systems like n-hexane/acetone or n-hexane/ethyl acetate could be effective.[5] The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room or cold temperatures.[6]

Q4: My compound appears to be unstable on silica gel. What are my alternatives?

A4: If you observe degradation on a test TLC plate (streaking or appearance of new spots), you can try using deactivated silica gel or an alternative stationary phase like alumina or florisil.[4] Alternatively, if the compound's boiling point is suitable and it is thermally stable, vacuum distillation could be an option for purification.

Purification of Common Reaction Products

Q5: I have reduced the ketone to the corresponding alcohol, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol. How should I purify it?

A5: After a standard aqueous workup to remove the reducing agent (e.g., NaBH₄), the crude alcohol can be purified by flash column chromatography.[7] A slightly more polar solvent system than used for the starting ketone will likely be required, such as a hexane/ethyl acetate gradient.

Q6: My reaction involves nucleophilic addition to the carbonyl, resulting in a tertiary alcohol. The product is very polar and streaks on the TLC plate. What can I do?

A6: Highly polar compounds, especially those with free hydroxyl groups, can be challenging to purify on standard silica gel.

  • Try a more polar eluent: Add a small percentage of methanol (e.g., 1-5%) to your dichloromethane or ethyl acetate eluent.

  • Use a different stationary phase: Reverse-phase silica may be a suitable alternative for very polar compounds.[4]

  • Protecting Group Strategy: If purification remains difficult, consider protecting the hydroxyl group before chromatography and deprotecting it afterward.

Q7: I'm performing reactions that modify the aromatic ring. How does this affect my purification strategy?

A7: Changes to the aromatic ring (e.g., adding or removing substituents) will alter the polarity of your product. Always use TLC to develop a new solvent system for column chromatography. The fundamental techniques (chromatography, recrystallization) will still apply, but conditions must be re-optimized.

Section 2: Troubleshooting Guides

Flash Column Chromatography
Problem Possible Cause Solution Citation
Poor Separation Incorrect solvent system (Rf too high or too low).Use TLC to find a solvent system where the desired compound has an Rf of 0.3-0.4 and is well-separated from impurities.[4]
Column was overloaded with crude material.Use a larger column or less sample. A general rule is a 30:1 to 100:1 ratio of silica to crude product by weight.
Compound Won't Elute Solvent is not polar enough.Gradually increase the polarity of the eluent. If starting with hexane/ethyl acetate, increase the percentage of ethyl acetate.[8]
Compound is very polar and strongly adsorbed.Try a more aggressive solvent system, such as adding methanol to DCM. Consider using reverse-phase silica.[4]
Compound Elutes with the Solvent Front Solvent is too polar.Start with a less polar solvent system (e.g., 100% hexane) and gradually increase polarity.[8]
Cracked or Channeled Column Improperly packed column (silica was not packed uniformly).Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.
Product Fractions are Impure Co-elution of impurities with similar polarity.Use a shallower solvent gradient or switch to an isocratic (constant solvent mixture) elution for the critical separation part.
Degradation on silica gel.Check compound stability on a TLC plate. If it degrades, use deactivated silica, alumina, or another purification method.[4]
Recrystallization
Problem Possible Cause Solution Citation
No Crystals Form Solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration and allow it to cool again.[9]
The compound is highly soluble even in cold solvent.Try a different solvent or a two-solvent system. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[10]
"Oiling Out" The solution is supersaturated above the compound's melting point, or significant impurities are present.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using more solvent ensures crystallization occurs at a lower temperature.[9]
Cooling is too rapid.Insulate the flask to ensure slow cooling. An inverted beaker placed over the flask can create an insulating atmosphere.[9]
Low Recovery Too much solvent was used initially.After the first filtration, concentrate the remaining solution (mother liquor) to obtain a second crop of crystals.[9]
The chosen solvent is too good at dissolving the compound, even when cold.Choose a solvent in which the compound has lower solubility at cold temperatures.[6]
Rapid "Crashing Out" Solution is too concentrated, or cooling is too fast, trapping impurities.Re-heat to dissolve, add a small amount of extra solvent, and cool slowly. Rapid crystallization often leads to lower purity.[9]

Section 3: Experimental Protocols

Protocol: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or DCM). The ideal system gives your target compound an Rf value of ~0.3.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Fill the column with the chosen non-polar solvent.

    • Create a slurry of silica gel in the non-polar solvent and pour it into the column. Tap the column gently to ensure even packing and dislodge air bubbles.

    • Add another layer of sand on top of the silica bed.

    • Drain the solvent until it is level with the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or nitrogen line) to achieve a steady flow rate.[8]

    • Collect the eluting solvent in sequentially labeled test tubes or flasks.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Test small amounts in test tubes.[5][10]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves. Add the solvent in small portions.[10]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a fluted filter paper and a pre-heated funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[9][10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Section 4: Visualized Workflows

G cluster_0 Post-Reaction Workup & Purification cluster_1 Purification Decision reaction Crude Reaction Mixture workup Aqueous Workup / Extraction reaction->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate (Rotovap) dry->concentrate crude_product Crude Product concentrate->crude_product is_solid Is the product a solid? crude_product->is_solid is_volatile Is it volatile & thermally stable? is_solid->is_volatile No recrystallize Recrystallization is_solid->recrystallize Yes chromatography Flash Column Chromatography is_volatile->chromatography No distill Vacuum Distillation is_volatile->distill Yes recrystallize->chromatography If still impure

Caption: General workflow from crude reaction mixture to final purification.

Troubleshooting_Column_Chromatography cluster_streaking Observation: Streaking cluster_overlap Observation: Overlapping Spots start Start: Poor Separation check_rf Check TLC Rf of fractions start->check_rf cluster_streaking cluster_streaking check_rf->cluster_streaking Streaking observed cluster_overlap cluster_overlap check_rf->cluster_overlap Spots overlap overloaded Column Overloaded? degradation Degradation on Silica? overloaded->degradation No reduce_load Solution: Reduce Sample Load overloaded->reduce_load Yes alt_stationary Solution: Use Alumina or Deactivated Silica degradation->alt_stationary Yes gradient Gradient too steep? solvent_choice Solvent system optimal? gradient->solvent_choice No shallow_gradient Solution: Use a shallower gradient or isocratic elution gradient->shallow_gradient Yes redevelop_tlc Solution: Re-optimize solvent system with TLC solvent_choice->redevelop_tlc Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Managing Exothermic Reactions with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This resource provides essential guidance on managing potentially exothermic reactions involving this compound, ensuring both experimental success and laboratory safety.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase Upon Reagent Addition

  • Question: I observed a sudden and sharp rise in temperature after adding my nucleophile (e.g., Grignard reagent, organolithium) to a solution of this compound. How can I prevent this?

  • Answer: This indicates a highly exothermic reaction that is proceeding too quickly. The trifluoromethyl group significantly activates the carbonyl carbon, making it highly electrophilic and susceptible to rapid nucleophilic attack. To manage the reaction rate and heat evolution, consider the following strategies:

    • Slower Addition Rate: Add the nucleophile dropwise over an extended period. Use a syringe pump for precise and consistent addition.

    • Lower Reaction Temperature: Start the reaction at a much lower temperature (e.g., -78 °C, dry ice/acetone bath) before slowly allowing it to warm to the desired temperature.

    • Dilution: Increase the solvent volume to provide a larger heat sink, which will help to absorb the heat generated.

    • Reverse Addition: Add the solution of this compound to the nucleophilic reagent solution. This can help to maintain a low concentration of the ketone throughout the reaction.

Issue 2: Formation of Unidentified Side Products

  • Question: My reaction is complete, but I have significant amounts of side products that are difficult to separate from my desired product. What could be the cause?

  • Answer: Side product formation is often linked to poor temperature control. Localized "hot spots" in the reaction mixture, caused by rapid, exothermic reactions, can lead to decomposition of starting materials, intermediates, or products, or promote alternative reaction pathways.

    • Improve Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Optimize Temperature: As mentioned above, running the reaction at a lower temperature can increase selectivity and minimize side reactions.

    • Purity of Reagents: Ensure all reagents and solvents are pure and anhydrous, as impurities can catalyze side reactions.

Issue 3: Low or Inconsistent Yields

  • Question: I am experiencing low and irreproducible yields in my reactions with this compound. What factors should I investigate?

  • Answer: Inconsistent yields can be a result of several factors, many of which are related to the exothermic nature of the reaction.

    • Reagent Decomposition: If the nucleophile is thermally sensitive, it may be decomposing upon addition to the reaction mixture if the temperature is not adequately controlled.

    • Incomplete Reaction: If the reaction is run at too low a temperature for a particular nucleophile, it may not go to completion. A careful balance between managing the exotherm and ensuring the reaction proceeds is necessary. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.

    • Work-up Procedure: Quenching a highly exothermic reaction improperly can lead to product degradation. Ensure the quenching step is also performed at a low temperature and with appropriate reagents.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to its safety data sheet, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][3]

Q2: Are reactions with this compound always exothermic?

A2: While not all reactions will be dangerously exothermic, reactions with strong nucleophiles, such as Grignard reagents, organolithium reagents, and reducing agents like sodium borohydride or lithium aluminum hydride, have a high potential to be significantly exothermic. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, leading to rapid and energetic reactions.

Q3: What is a "thermal runaway" and how can I prevent it?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[4] This can result in boiling of the solvent, vessel rupture, and release of flammable or toxic materials. To prevent thermal runaway:

  • Understand the Reaction Energetics: If possible, use reaction calorimetry to determine the heat of reaction.

  • Ensure Adequate Cooling: Have a cooling bath ready and ensure your reaction vessel is appropriately sized for the scale of the reaction.

  • Control Reagent Addition: As detailed in the troubleshooting guide, slow and controlled addition of the limiting reagent is crucial.

  • Develop a Quenching Plan: Have a plan and the necessary reagents on hand to quickly and safely stop the reaction if it begins to show signs of running away.

Q4: What are some recommended solvents for reactions with this compound?

A4: The choice of solvent will depend on the specific reaction. For Grignard and organolithium reactions, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used. These solvents are effective at solvating the organometallic reagents. However, be aware of their low boiling points and high flammability.

Data Presentation

Table 1: General Physical and Safety Data for this compound

PropertyValueReference
CAS Number 26944-43-4[5]
Molecular Formula C₉H₇F₃O₂[6]
Molecular Weight 204.15 g/mol [6]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Table 2: Recommended Cooling Baths for Exothermic Reaction Control

CoolantTemperature (°C)Notes
Ice/Water0Suitable for moderately exothermic reactions.
Ice/Salt (NaCl)-10 to -20Provides a lower temperature for better control.
Dry Ice/Acetone or Isopropanol-78Standard for highly exothermic reactions, especially with organometallic reagents.
Liquid Nitrogen-196Use with caution for very specific applications requiring extremely low temperatures. Ensure proper ventilation and safety measures.

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with this compound

This is a general guideline and should be adapted based on the specific Grignard reagent and desired product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation:

    • In the reaction flask, place a solution of this compound (1.0 eq) in anhydrous THF.

    • In the dropping funnel, place a solution of the Grignard reagent (1.1 - 1.5 eq) in anhydrous THF.

  • Reaction Execution:

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Begin slow, dropwise addition of the Grignard reagent from the dropping funnel to the stirred solution in the flask.

    • Monitor the internal temperature closely. Maintain the temperature below -60 °C during the addition. The addition rate should be adjusted to prevent a significant temperature rise.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

    • Slowly warm the reaction mixture to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Flame-dried Glassware Inert Atmosphere (N2/Ar) start->setup reagents Prepare Anhydrous Reagent Solutions setup->reagents cool Cool Ketone Solution (-78 °C) reagents->cool add Slow, Dropwise Addition of Nucleophile cool->add monitor Monitor Temperature (< -60 °C) add->monitor monitor->add Adjust Rate warm Slowly Warm to Room Temperature monitor->warm complete Monitor for Completion (TLC/LC-MS) warm->complete quench Quench at 0 °C complete->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end End purify->end

Caption: Workflow for managing an exothermic reaction.

Troubleshooting_Logic cluster_temp Temperature Control Issues cluster_solutions Potential Solutions issue Problem Observed temp_rise Uncontrolled Temp. Rise issue->temp_rise Symptom side_products Side Products issue->side_products Symptom low_yield Low/Inconsistent Yield issue->low_yield Symptom slow_add Slower Addition temp_rise->slow_add lower_temp Lower Temperature temp_rise->lower_temp dilute Increase Dilution temp_rise->dilute side_products->lower_temp stir Improve Stirring side_products->stir reagent_purity Check Reagent Purity side_products->reagent_purity low_yield->lower_temp low_yield->reagent_purity monitor_rxn Monitor Reaction Progress low_yield->monitor_rxn

Caption: Troubleshooting logic for common reaction issues.

References

Effect of catalysts and additives on 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the catalytic reduction of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. The information is based on established principles for the reactivity of related trifluoroacetophenones.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of this compound.

Issue 1: Low or No Conversion

Q1: I am observing low or no conversion of my starting material. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in the catalytic reduction of this compound can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Activity:

    • Deactivation: The catalyst, particularly sensitive organometallic complexes like those based on Ruthenium or Iridium, can be deactivated by impurities. Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity and anhydrous. The catalyst's sensitivity to air and water is a primary obstacle to its application.

    • Inadequate Pre-catalyst Activation: Some pre-catalysts require an activation step. For instance, Noyori-type Ru(II) catalysts are activated by the elimination of HCl to form a 16-electron neutral complex.[1] Ensure your protocol includes the necessary activation steps.

    • Incorrect Catalyst Choice: The electronic properties of the 2-methoxy substituent, an electron-donating group, can influence catalyst performance. A catalyst that is effective for electron-poor substrates may not be optimal here. Consider screening different catalysts, including those known to be effective for electron-rich ketones.

  • Reaction Conditions:

    • Insufficient Hydrogen Pressure: For asymmetric hydrogenation (AH), ensure the hydrogen pressure is adequate. Some reactions require pressures up to 50 bar.[2]

    • Inappropriate Temperature: The reaction temperature can significantly impact the reaction rate. While some reactions proceed at room temperature, others may require heating.

    • Poor Mixing: In heterogeneous catalysis, or if the catalyst has low solubility, efficient stirring is crucial for good mass transfer.

  • Reagents:

    • Solvent Choice: The choice of solvent is critical. Protic solvents like isopropanol or ethanol are often used in transfer hydrogenation, while aprotic solvents may be preferred for direct hydrogenation.

    • Base Additive: The presence and concentration of a base (e.g., KOH, t-BuOK) can be crucial for catalyst activity in asymmetric transfer hydrogenation (ATH).[3] The base is often required to generate the active catalytic species.

Troubleshooting Steps:

  • Verify Reagent and Solvent Quality: Use freshly distilled or high-purity anhydrous solvents. Ensure all reagents are free from impurities that could poison the catalyst.

  • Check Catalyst Handling: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Reaction Conditions: Systematically vary the temperature, hydrogen pressure (for AH), and reaction time.

  • Screen Catalysts and Ligands: If possible, screen a variety of catalysts (e.g., Ru, Ir, Rh-based) and chiral ligands.

  • Evaluate Base Additive: For ATH, screen different bases and their concentrations.

Issue 2: Low Enantioselectivity (ee)

Q2: My reaction is proceeding, but the enantiomeric excess (ee) of the desired chiral alcohol is low. What factors influence enantioselectivity?

A2: Low enantioselectivity is a common challenge in asymmetric catalysis. The final ee is determined by the subtle energetic differences between the transition states leading to the two enantiomers.

  • Catalyst and Ligand Choice:

    • The chiral ligand is the primary determinant of enantioselectivity. The ligand's structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other.

    • For trifluoromethyl ketones, iridium/f-amphol and iridium/f-ampha catalysis systems have been shown to provide excellent enantioselectivities (up to 99% ee) for some substrates.[4]

    • The electronic and steric properties of the ligand must be well-matched with the substrate.

  • Influence of the 2-Methoxy Group:

    • The electron-donating nature of the ortho-methoxy group can influence the electronic interaction between the substrate and the catalyst, potentially affecting enantioselectivity.

    • The position of the methoxy group on the aromatic ring is known to affect the biological and chemical properties of related compounds.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity.

Troubleshooting Steps:

  • Screen Chiral Ligands: This is the most critical step. Test a variety of chiral ligands with different steric and electronic properties.

  • Optimize Temperature: Run the reaction at different temperatures to find the optimal balance between reaction rate and enantioselectivity.

  • Vary the Solvent: Experiment with different solvents to see their effect on ee.

  • Consider a Different Metal Center: If Ru-based catalysts are not providing good results, consider switching to Ir- or Rh-based systems, which have also been used for the asymmetric hydrogenation of ketones.

Frequently Asked Questions (FAQs)

Q3: What are the most common types of catalysts used for the reduction of this compound?

A3: The most common and effective catalysts for the asymmetric reduction of trifluoroacetophenones, and by extension the 2-methoxy derivative, are based on noble metals, particularly Ruthenium, Rhodium, and Iridium.

  • Ruthenium Catalysts: Noyori-Ikariya type catalysts, which are Ru(II) complexes with a chiral diamine ligand and an arene ligand, are widely used for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones.[1][5]

  • Iridium Catalysts: Iridium complexes with chiral ligands are also highly effective, especially for challenging substrates like trifluoromethyl ketones.[4]

  • Rhodium Catalysts: Rhodium complexes, often with Josiphos-type diphosphine ligands, have been successfully used for the asymmetric hydrogenation of trifluoroacetophenones.[2]

Q4: What is the role of basic additives in these reactions?

A4: In asymmetric transfer hydrogenation (ATH) using catalysts like the Noyori-Ikariya complexes, a base is often essential for the catalytic cycle. The base, typically a strong one like potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH), is involved in the deprotonation of the catalyst precursor to generate the active catalytic species.[3] The concentration of the base can also significantly influence the reaction rate.

Q5: Are there any known side reactions to be aware of?

A5: While specific side reactions for this compound are not extensively documented, general side reactions in the reduction of aromatic ketones can include:

  • Over-reduction: In some cases, particularly under harsh conditions, the aromatic ring can be partially or fully hydrogenated.

  • Dehalogenation: Although less common for fluorine, removal of the trifluoromethyl group is a potential, though unlikely, side reaction.

  • Ether Cleavage: The methoxy group could potentially be cleaved under certain catalytic conditions, especially with catalysts that have Lewis acidic character.

  • Formation of byproducts from the hydrogen donor: In transfer hydrogenation, the hydrogen donor (e.g., isopropanol) is oxidized (to acetone). This can sometimes lead to side reactions if not controlled.

Q6: How does the electron-donating 2-methoxy group affect the reactivity of the ketone?

A6: The 2-methoxy group is an electron-donating group, which can influence the reactivity in several ways:

  • Electronic Effect: It increases the electron density on the aromatic ring and potentially on the carbonyl carbon. This can make the ketone less electrophilic and potentially slow down the rate of reduction compared to an unsubstituted trifluoroacetophenone.

  • Steric Hindrance: The ortho position of the methoxy group can introduce steric bulk near the reaction center, which may affect how the substrate binds to the catalyst. This can influence both the reaction rate and the enantioselectivity.

  • Chelation: The oxygen atom of the methoxy group could potentially coordinate to the metal center of the catalyst, influencing the geometry of the catalyst-substrate complex and thus the stereochemical outcome.

Data Presentation

The following tables summarize quantitative data for the asymmetric hydrogenation of trifluoroacetophenones with various catalysts. Note that these are for related substrates and should be used as a guide for optimizing the reaction of this compound.

Table 1: Asymmetric Hydrogenation of 2,2,2-Trifluoroacetophenone with a Chiral Ru-Complex [3]

CatalystSubstrateYield (%)ee (%)
Chiral Ru-Complex2,2,2-Trifluoroacetophenone9694

Table 2: Asymmetric Hydrogenation of Aryl Perfluoroalkyl Ketones with Rhodium(III) Monohydride Complexes [2]

CatalystSubstrateYield (%)ee (%)
[{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl2,2,2-Trifluoroacetophenone>9985
[{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl4'-Methyl-2,2,2-trifluoroacetophenone>9988
[{Rh(H)(Josiphos)}₂(μ-Cl)₃]Cl4'-Methoxy-2,2,2-trifluoroacetophenone>9986

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation (ATH) of Trifluoroacetophenones

This is a general procedure and should be optimized for this compound.

Materials:

  • This compound

  • Chiral Ruthenium catalyst (e.g., Noyori-type catalyst)

  • Anhydrous isopropanol (i-PrOH)

  • Base (e.g., Potassium tert-butoxide, t-BuOK)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral Ruthenium pre-catalyst (e.g., 0.5-1 mol%).

  • Add a solution of the base (e.g., 2 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for the time required for catalyst activation (this can vary, consult literature for the specific catalyst).

  • Add a solution of this compound in anhydrous isopropanol.

  • Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents (Anhydrous) setup Assemble Reaction (Inert Atmosphere) reagents->setup catalyst Catalyst & Ligand (Inert Atmosphere) catalyst->setup glassware Dry Glassware glassware->setup activation Catalyst Activation (with Base) setup->activation addition Substrate Addition activation->addition monitoring Reaction Monitoring (TLC, GC, HPLC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Yield & ee Determination (Chiral HPLC/GC) purification->analysis Troubleshooting_Flowchart start Low Yield or ee? check_catalyst Check Catalyst Activity - Fresh catalyst? - Handled under inert atm? start->check_catalyst check_reagents Verify Reagent/Solvent Purity - Anhydrous? - High purity? check_catalyst->check_reagents If catalyst is ok optimize_conditions Optimize Reaction Conditions - Temperature - Pressure (for AH) - Base concentration (for ATH) check_catalyst->optimize_conditions If catalyst issue suspected check_reagents->optimize_conditions If reagents are pure check_reagents->optimize_conditions If reagent issue suspected screen_components Screen Catalysts/Ligands - Different metals (Ru, Ir, Rh)? - Different chiral ligands? optimize_conditions->screen_components If still low yield/ee success Improved Result screen_components->success If successful fail Issue Persists screen_components->fail If unsuccessful consult Consult Further Literature for similar substrates fail->consult

References

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. It offers insights into potential impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically arise from the synthetic route, most commonly a Friedel-Crafts acylation of anisole or a related methoxybenzene derivative. Potential impurities include:

  • Unreacted Starting Materials: Anisole and the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride).

  • Regioisomers: The para-substituted isomer, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone, is a common byproduct of the Friedel-Crafts reaction.[1]

  • O-Acylation Products: If phenolic precursors are used or if demethylation occurs, O-acylated byproducts can form.[1]

  • Polysubstituted Products: Although less common with deactivating acyl groups, polysubstitution on the aromatic ring can occur under harsh reaction conditions.

  • Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may be present.

  • Solvent Residues: Residual solvents from the reaction and workup.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual starting materials and regioisomers.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and for monitoring the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities with distinct spectral signatures.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group and the aromatic ether linkage.

Q3: What are the primary methods for purifying crude this compound?

A3: The most effective purification methods are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities present.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after column chromatography. The product is highly soluble in the elution solvent and is co-eluting with impurities.Optimize the solvent system. Start with a less polar eluent (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity.
The product is adsorbing too strongly to the silica gel.Consider using a less polar stationary phase like alumina, or add a small amount of a more polar solvent like methanol to the eluent to improve recovery.
Product is still impure after column chromatography. The chosen solvent system is not providing adequate separation of the product from a key impurity (e.g., a regioisomer).Perform a more detailed Thin Layer Chromatography (TLC) analysis with various solvent systems to find one that provides better separation. A gradient elution may be necessary.
The compound oils out during recrystallization. The solvent is too good a solvent for the compound, or the solution is too concentrated.Add a small amount of a "poor" solvent (an anti-solvent) in which the compound is less soluble to induce crystallization. Alternatively, use a more dilute solution.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Poor recovery after recrystallization. The chosen solvent is too good a solvent even at low temperatures, leading to significant product loss in the mother liquor.Select a different solvent or solvent system where the compound has a steeper solubility curve (i.e., much less soluble at low temperatures).
Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Data Presentation: Comparison of Purification Methods

Purification Method Target Impurities Removed Expected Purity Advantages Disadvantages
Column Chromatography (Silica Gel) Unreacted starting materials, regioisomers, O-acylation products, polysubstituted products.>98%High resolution, applicable to a wide range of impurities.Can be time-consuming and require large volumes of solvent. Potential for product degradation on acidic silica.
Recrystallization Primarily removes impurities with different solubility profiles than the main product.>99% (if successful)Can yield very high purity material. Cost-effective for large scales.Finding a suitable solvent can be challenging. May not be effective for removing impurities with similar solubility. Potential for low recovery.
Distillation (under reduced pressure) High-boiling impurities and non-volatile materials.>97%Effective for removing non-volatile impurities.Not suitable for separating compounds with close boiling points (e.g., regioisomers). The product may be heat-sensitive.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (or heptane)
  • Ethyl acetate
  • Glass column
  • Collection tubes
  • TLC plates, chamber, and UV lamp

2. Procedure:

Protocol 2: Purification by Recrystallization

This protocol is suitable for further purifying the product obtained from column chromatography or for crude material with a relatively high initial purity.

1. Materials:

  • Partially purified this compound
  • A suitable recrystallization solvent (e.g., hexanes, ethanol/water mixture)
  • Erlenmeyer flask
  • Hot plate
  • Ice bath
  • Büchner funnel and filter paper
  • Vacuum flask

2. Procedure:

Mandatory Visualization

Purification_Workflow Crude_Product Crude 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC, GC-MS) Column_Chromatography->Purity_Analysis_1 Impure_Fractions Impure Fractions Purity_Analysis_1->Impure_Fractions If impure Pure_Product_1 Pure Product (>98%) Purity_Analysis_1->Pure_Product_1 If pure Waste Waste (Impurities) Impure_Fractions->Waste Recrystallization Recrystallization Pure_Product_1->Recrystallization Optional further purification Purity_Analysis_2 Final Purity Analysis (GC-MS, HPLC, NMR) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Recrystallization If impure, re-recrystallize Final_Product Final Product (>99%) Purity_Analysis_2->Final_Product If pure

Caption: A workflow diagram for the purification of this compound.

References

Validation & Comparative

Comparative study of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and Togni's reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern molecular design, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and bioavailability. The choice of a suitable trifluoromethylating reagent is therefore a critical decision in any synthetic strategy. This guide provides a detailed comparison of Togni's reagent, a prominent electrophilic trifluoromethylating agent, with other classes of trifluoromethylating reagents. It has come to our attention that there may be a misconception regarding the role of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone as a trifluoromethylating agent. Our comprehensive review of the scientific literature indicates that this compound is a trifluoromethylated ketone and is not typically employed as a reagent for transferring the trifluoromethyl group to other substrates. In contrast, Togni's reagent is a well-established and versatile reagent for this purpose.

This guide will therefore focus on the properties, reactivity, and applications of Togni's reagent, providing a comparative analysis with other known trifluoromethylating agents, supported by experimental data and detailed protocols.

Introduction to Trifluoromethylating Reagents

Trifluoromethylating agents are broadly classified based on the nature of the trifluoromethyl species they deliver: electrophilic (CF3+), nucleophilic (CF3-), or radical (CF3•). Togni's reagents belong to the class of electrophilic trifluoromethylating agents.[1]

  • Electrophilic "CF3+" Reagents: These reagents are effective for the trifluoromethylation of a variety of nucleophiles, including β-ketoesters, silyl enol ethers, and heteroatom nucleophiles.[1] Togni's reagents and Umemoto's reagents are prominent examples.[1]

  • Nucleophilic "CF3-" Reagents: The most widely used reagent in this class is the Ruppert-Prakash reagent (TMSCF3), which is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[1]

  • Radical "CF3•" Reagents: These reagents generate a trifluoromethyl radical and are particularly useful for the functionalization of arenes and heteroarenes. The Langlois reagent (CF3SO2Na) is a key example.[1]

Togni's Reagent: A Versatile Electrophilic Trifluoromethylating Agent

Togni's reagents are hypervalent iodine compounds that have gained widespread use due to their stability, reactivity, and broad substrate scope.[2] Togni reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a colorless crystalline solid soluble in many polar organic solvents.[3]

Reactivity and Mechanism

Togni's reagent can participate in both electrophilic and radical trifluoromethylation pathways, often depending on the substrate and reaction conditions.[4] The presence of a copper catalyst is frequently employed to promote trifluoromethylation of various substrates, including alkenes and alkyl iodides.[5][6] The reaction can also be activated by Lewis acids.

The general mechanism for copper-catalyzed trifluoromethylation with Togni's reagent is believed to involve the formation of a Cu-CF3 species, which then participates in the trifluoromethylation of the substrate.[7] In some cases, a single-electron transfer (SET) process can lead to the formation of a trifluoromethyl radical.[8]

Comparative Performance Data

The following tables summarize the performance of Togni's reagent in the trifluoromethylation of various substrates, providing a basis for comparison with other reagents. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Trifluoromethylation of Thiols with Togni's Reagent II
SubstrateConditionsYield (%)Reference
ThiophenolCH2Cl2, rt98[4]
4-MethylthiophenolCH2Cl2, rt99[4]
4-MethoxythiophenolCH2Cl2, rt97[4]
4-ChlorothiophenolCH2Cl2, rt96[4]
Cysteine derivativeCH2Cl2, rt91[4]
Table 2: Trifluoromethylation of β-Ketoesters with Togni's Reagent I
SubstrateConditionsYield (%)Reference
Ethyl 2-oxocyclohexanecarboxylateK2CO3, PTC, CH2Cl2/H2O85[4]
Ethyl 2-oxocyclopentanecarboxylateK2CO3, PTC, CH2Cl2/H2O82[4]
Ethyl benzoylacetateK2CO3, PTC, CH2Cl2/H2O75[4]

Experimental Protocols

The following are representative experimental protocols for trifluoromethylation reactions using Togni's reagent.

General Procedure for the Trifluoromethylation of Thiols

To a solution of the thiol (1.0 mmol) in dichloromethane (5 mL) is added Togni's reagent II (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding trifluoromethylated thiol.[2]

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

In a glovebox, a reaction tube is charged with CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), K2CO3 (2.0 mmol), the aryl boronic acid (1.0 mmol), and Togni's reagent II (1.5 mmol). Diglyme (3 mL) is added, and the tube is sealed and heated at 35 °C for 14 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the trifluoromethylated arene.[7]

Trifluoromethylation of Indoles

To a solution of indole (1.0 mmol) in dichloromethane (5 mL) under an inert atmosphere, Togni's reagent II (1.2 mmol) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-trifluoromethylindole.[3]

Visualizing Reaction Pathways and Workflows

General Mechanism of Electrophilic N-Trifluoromethylation

G General Mechanism of Electrophilic N-Trifluoromethylation reagent Togni's Reagent (Hypervalent Iodine) or Umemoto's Reagent (Sulfonium Salt) cf3_source CF3+ source reagent->cf3_source attack Nucleophilic Attack cf3_source->attack n_heterocycle N-Heterocycle (Nucleophile) n_heterocycle->attack product N-CF3 Heterocycle attack->product byproduct Byproduct attack->byproduct G Experimental Workflow for Electrophilic N-Trifluoromethylation start Start: Combine N-Heterocycle, Trifluoromethylating Reagent, Solvent, and optional Catalyst/Base react Stir at specified temperature (e.g., room temperature to elevated) start->react monitor Monitor reaction progress (TLC, GC-MS, NMR) react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End: Isolated N-CF3 Product characterize->end

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Validation of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a critical step. For 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a fluorinated ketone intermediate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical techniques for purity assessment. This guide provides a comparative overview of these two methods, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC): Precision for Non-Volatile Analytes

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds.[1][2] It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, which possesses a moderate boiling point and good solubility in common organic solvents, HPLC offers a robust and versatile analytical solution.

A key advantage of HPLC is its operation at or near ambient temperatures, which prevents the degradation of thermally labile impurities.[1] Coupled with a variety of detectors, such as UV-Vis or mass spectrometry, HPLC can provide both quantitative and qualitative information about the sample's purity.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is a highly sensitive technique primarily used for the analysis of volatile and thermally stable compounds.[3] In GC, a sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which provides detailed structural information, acting like a "molecular fingerprint" for identification.[2]

For this compound, its volatility makes it a suitable candidate for GC-MS analysis. This method excels at identifying and quantifying volatile organic impurities that may be present from the synthesis or as degradation products.[3]

Experimental Workflow

The general workflow for purity validation by both HPLC and GC-MS involves several key stages, from sample preparation to data analysis and interpretation. The following diagram illustrates this process.

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Acquisition cluster_3 Data Analysis Sample Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection HPLC Path GC_Injection GC-MS Injection Dissolution->GC_Injection GC-MS Path HPLC_Data Chromatogram (UV/MS Data) HPLC_Injection->HPLC_Data GC_Data Chromatogram (Mass Spectra) GC_Injection->GC_Data Peak_Integration Peak Integration & Identification HPLC_Data->Peak_Integration GC_Data->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Final Report

General workflow for purity validation by HPLC and GC-MS.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of this compound by HPLC and GC-MS.

HPLC Method Protocol

This protocol is based on a reverse-phase HPLC method, which is commonly used for the analysis of moderately polar organic compounds.[4]

ParameterValue
HPLC System Standard HPLC with UV or PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes
Sample Preparation 1 mg/mL solution in mobile phase
GC-MS Method Protocol

This protocol outlines a standard GC-MS method suitable for the analysis of volatile ketones.

ParameterValue
GC-MS System Standard GC with a Mass Spectrometric detector
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu
Sample Preparation 1 mg/mL solution in Dichloromethane

Comparative Data Summary

The following tables present hypothetical data to illustrate the type of results obtained from each technique for a sample of this compound with a hypothetical purity of 99.5%.

Table 1: HPLC Purity Analysis Results
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515,0000.25Impurity A
24.85,970,00099.50This compound
36.215,0000.25Impurity B
Table 2: GC-MS Purity Analysis and Impurity Identification
Peak No.Retention Time (min)Peak Area% AreaIdentification (based on MS library match)
15.112,0000.20Toluene (solvent residue)
27.35,982,00099.70This compound
38.56,0000.10Unknown impurity (MW 218)

Method Comparison

The choice between HPLC and GC-MS for purity validation depends on the specific requirements of the analysis.

FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally unstable compounds.[1]Requires volatile and thermally stable compounds.[3]
Sample Preparation Generally straightforward dissolution.[4]May require derivatization for non-volatile samples.[5]
Separation Efficiency Good separation for a wide range of compounds.Higher separation efficiency for volatile compounds, leading to sharper peaks.[1]
Detection UV-Vis provides quantitative data; MS provides structural information.[1]Mass spectrometry provides definitive identification through fragmentation patterns.[2]
Analysis Time Can range from 10-60 minutes.[1]Typically faster, from a few minutes to 30 minutes.[1]
Sensitivity Varies with the detector used.Generally very high, especially with selected ion monitoring (SIM).

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity validation of this compound.

  • HPLC is a robust method for routine purity assessment, especially when dealing with potential non-volatile impurities or when a non-destructive technique is preferred. Its ease of use and applicability to a broad range of compounds make it a valuable tool in any analytical laboratory.

  • GC-MS offers unparalleled identification capabilities for volatile impurities. The structural information obtained from the mass spectrometer is invaluable for identifying unknown peaks and understanding the impurity profile of the compound. It is particularly useful for detecting residual solvents and by-products from the synthesis.

For comprehensive purity validation, a dual-pronged approach utilizing both HPLC for quantitative purity determination and GC-MS for the identification of volatile impurities is recommended. This ensures a thorough characterization of the compound and provides a high degree of confidence in its quality.

References

A Comparative Guide to Spectroscopic Methods for Structural Confirmation of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for the structural confirmation of common reaction products derived from 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. The focus is on two fundamental transformations: the reduction of the ketone to a secondary alcohol and the addition of a Grignard reagent to form a tertiary alcohol. By presenting key experimental data in a comparative format, this guide aims to facilitate the unambiguous identification of these products in a research and development setting.

Introduction to Synthetic Transformations

This compound is a versatile building block in medicinal and materials chemistry. Its trifluoromethyl ketone moiety is a key electrophilic site for various nucleophilic additions. Understanding the spectroscopic signatures of its reaction products is crucial for reaction monitoring, purification, and final structural verification. This guide focuses on two common reactions:

  • Reduction: The reduction of the carbonyl group using a hydride reducing agent, such as sodium borohydride (NaBH₄), yields the corresponding secondary alcohol, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol.

  • Grignard Reaction: The addition of an organometallic reagent, such as methylmagnesium bromide (CH₃MgBr), to the carbonyl carbon results in the formation of a tertiary alcohol, 1-(2-methoxyphenyl)-2,2,2-trifluoropropan-1-ol.

The structural changes from these reactions are significant and produce distinct and predictable changes in their respective spectroscopic profiles.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and its principal reaction products. The data for the Grignard product is predicted based on established spectroscopic principles.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Observations
Starting Ketone 7.90-7.00m4HAr-H Complex aromatic pattern.
3.95s3H-OCHSinglet for the methoxy group.
Reduction Product 7.60-6.90m4HAr-H Aromatic pattern shifts slightly upfield.
5.30q1HCH (OH)New quartet coupled to the CF₃ group.
3.90s3H-OCHMethoxy group signal remains.
2.50br s1H-OH Broad singlet, exchangeable with D₂O.
Grignard Product 7.50-6.80m4HAr-H Aromatic pattern shifts slightly upfield.
(Predicted)3.85s3H-OCHMethoxy group signal remains.
2.20br s1H-OH Broad singlet, exchangeable with D₂O.
1.70q3H-CHNew quartet coupled to the CF₃ group (long-range).

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)AssignmentKey Observations
Starting Ketone 185 (q)C =OCarbonyl carbon signal, quartet due to coupling with ¹⁹F.
158-120Ar-C Aromatic carbon signals.
117 (q)C F₃Trifluoromethyl carbon, quartet due to coupling with ¹⁹F.
55.8-OC H₃Methoxy carbon signal.
Reduction Product 157-121Ar-C Aromatic carbon signals.
124 (q)C F₃Trifluoromethyl carbon signal shifts slightly.
72 (q)C H(OH)Disappearance of C=O signal, appearance of new carbinol carbon.
55.6-OC H₃Methoxy carbon signal.
Grignard Product 156-122Ar-C Aromatic carbon signals.
(Predicted)125 (q)C F₃Trifluoromethyl carbon signal.
75 (q)C (OH)CH₃Carbinol carbon signal shifts downfield compared to reduction product.
55.5-OC H₃Methoxy carbon signal.
25-C H₃New methyl carbon signal.

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityKey Observations
Starting Ketone -72.5sSingle peak for the CF₃ group.
Reduction Product -78.0dSignal shifts upfield and becomes a doublet due to coupling with the new CH (OH) proton.
Grignard Product -75.0sSignal shifts slightly upfield from starting material. Remains a singlet (or very fine quartet due to long-range coupling with the methyl group).

Table 4: Infrared (IR) Spectroscopy Data

CompoundFrequency (cm⁻¹)AssignmentKey Observations
Starting Ketone ~1720C=O stretchStrong, sharp carbonyl absorption.
~1200-1100C-F stretchStrong C-F bond absorptions.
Reduction Product ~3400 (broad)O-H stretchDisappearance of C=O peak, appearance of a broad hydroxyl peak.
~1200-1100C-F stretchC-F bond absorptions remain.
Grignard Product ~3450 (broad)O-H stretchDisappearance of C=O peak, appearance of a broad hydroxyl peak.
(Predicted)~1200-1100C-F stretchC-F bond absorptions remain.

Table 5: Mass Spectrometry (MS) Data

CompoundMolecular WeightKey Fragments (m/z)Key Observations
Starting Ketone 204.15 g/mol 204 (M+), 135 (M-CF₃), 107, 77Molecular ion peak present. Fragmentation by loss of CF₃ is prominent.
Reduction Product 206.17 g/mol 206 (M+), 188 (M-H₂O), 137 (M-CF₃), 109Molecular ion peak present. Loss of water from the alcohol is a common fragmentation.
Grignard Product 220.19 g/mol 220 (M+), 205 (M-CH₃), 188 (M-H₂O), 151 (M-CF₃), 135Molecular ion peak present. Loss of the added methyl group is a key fragmentation pathway.

Experimental Protocols

1. Reduction of this compound

  • Materials: this compound, Methanol, Sodium borohydride (NaBH₄), 1M HCl, Diethyl ether, Anhydrous magnesium sulfate, Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve 1.0 g (4.9 mmol) of this compound in 20 mL of methanol in a 50 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.28 g (7.4 mmol) of sodium borohydride in small portions over 10 minutes with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[1]

    • Quench the reaction by slowly adding 10 mL of 1M HCl.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to yield the crude product, 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol, which can be further purified by column chromatography if necessary.

2. Grignard Reaction with Methylmagnesium Bromide

  • Materials: this compound, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether, Saturated aqueous ammonium chloride, Anhydrous magnesium sulfate, Flame-dried glassware, Magnetic stirrer.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1.0 g (4.9 mmol) of this compound dissolved in 20 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2.0 mL (6.0 mmol) of methylmagnesium bromide solution dropwise via syringe, maintaining the temperature below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

    • Carefully quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent to yield the crude product, 1-(2-methoxyphenyl)-2,2,2-trifluoropropan-1-ol. Purify by column chromatography as needed.

3. Spectroscopic Analysis

  • NMR Spectroscopy: Prepare samples by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the neat product using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or chemical ionization (CI), often coupled with a gas chromatography (GC-MS) system.

Visualizing Workflows and Logic

Experimental Workflow

The general workflow for the synthesis and characterization of the target products is outlined below.

G cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (Ketone) reaction Reaction (Reduction or Grignard) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Isolated Product purification->product nmr NMR (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

General workflow for synthesis and spectroscopic analysis.

Logical Diagram for Structural Confirmation

This diagram illustrates how key data points from each spectroscopic method lead to the confirmation of the reduction product structure.

G cluster_data Experimental Data cluster_interpretation Interpretation ir_data IR: Broad peak at ~3400 cm⁻¹ No peak at ~1720 cm⁻¹ ir_interp Presence of -OH group Absence of C=O group ir_data->ir_interp h_nmr_data ¹H NMR: New quartet (CH) Broad singlet (OH) nmr_interp CH adjacent to CF₃ Presence of -OH group h_nmr_data->nmr_interp f_nmr_data ¹⁹F NMR: Signal shifts upfield Becomes a doublet f_nmr_data->nmr_interp c_nmr_data ¹³C NMR: Carbonyl peak disappears New carbinol peak (CHOH) appears c_nmr_data->nmr_interp ms_data MS: M+ at m/z 206 ms_interp Molecular formula is C₉H₉F₃O₂ ms_data->ms_interp conclusion Structure Confirmed: 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol ir_interp->conclusion nmr_interp->conclusion ms_interp->conclusion

Logic map for confirming the reduction product structure.

References

Kinetic analysis of trifluoromethylation reactions with 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trifluoromethylating Agents: Kinetic Analysis and Performance Data

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] The choice of an appropriate trifluoromethylating agent is therefore a critical decision in the synthetic workflow. This guide provides a comparative kinetic analysis of common trifluoromethylating reagents, offering insights into their reactivity, mechanisms, and experimental protocols to aid in reagent selection. While specific kinetic data for the trifluoromethylation of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is not extensively available in the public domain, this guide presents a broader comparison using data from reactions with analogous ketones and other nucleophiles, providing a strong foundation for informed decision-making.

Comparative Kinetic Data of Trifluoromethylating Agents

The reactivity of trifluoromethylating agents can be quantitatively compared by examining their second-order rate constants (k2) for reactions with standard nucleophiles under controlled conditions. This data provides a valuable metric for predicting reaction times and understanding the intrinsic reactivity of each reagent.

Reagent ClassReagent NameNucleophileSolventTemperature (°C)Second-Order Rate Constant (k2) [M⁻¹s⁻¹]Citation
Electrophilic Umemoto's Reagent I (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate)Carbanion of 2-methyl-1,3-indandioneDMSO202.4 x 10⁴[2]
Electrophilic Umemoto's Reagent IICarbanion of 2-methyl-1,3-indandioneDMSO201.1 to 2.0 times slower than Reagent I[2]
Electrophilic Togni's Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)CarbanionsDMSO20Reactivity not described by the same linear free energy relationship as Umemoto's, but covers a similar reactivity range.[2]
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)4-Fluorobenzaldehyde-21Significantly faster than ketones (k_ald/k_ket ≈ 80)[3]
Nucleophilic Fluoroform (HCF₃) with KHMDSMethyl estersTriglyme-40Good to high yields (up to 92%)[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data. Below are methodologies for key experiments in the kinetic analysis of trifluoromethylation reactions.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol is adapted from methodologies used for comparing electrophilic trifluoromethylating reagents.[1][2]

Objective: To determine the second-order rate constant (k2) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.

Materials:

  • Electrophilic trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent)

  • Reference nucleophile (e.g., a colored carbanion like the anion of 2-methyl-1,3-indandione)[1]

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the electrophilic trifluoromethylating reagent of a known concentration in the anhydrous solvent.

  • Prepare a stock solution of the reference nucleophile of a known concentration in the same anhydrous solvent.

  • Ensure the concentrations are set to maintain pseudo-first-order conditions, with the trifluoromethylating reagent in large excess.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 20°C).

  • Load the two solutions into the separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.

  • Monitor the reaction by recording the change in absorbance of the colored nucleophile over time at its maximum wavelength.

  • Fit the absorbance versus time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).[1]

  • Calculate the second-order rate constant (k2) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.[1]

Protocol 2: Kinetic Analysis of Nucleophilic Trifluoromethylation using Stopped-Flow NMR/IR

This protocol is based on studies of the Ruppert-Prakash reagent (TMSCF₃).[3]

Objective: To monitor the kinetics of trifluoromethylation of a carbonyl compound by a nucleophilic trifluoromethylating reagent.

Materials:

  • Nucleophilic trifluoromethylating reagent (e.g., TMSCF₃)

  • Carbonyl substrate (e.g., this compound)

  • Initiator (e.g., tetrabutylammonium fluoride - TBAF, or a non-fluoride source like potassium carbonate)[6]

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Stopped-flow NMR or IR spectrometer

Procedure:

  • Prepare a solution of the carbonyl substrate and the nucleophilic trifluoromethylating reagent in the anhydrous solvent.

  • Prepare a solution of the initiator in the same anhydrous solvent.

  • Load the two solutions into the separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the solutions.

  • For IR analysis, monitor the decay of the C-F stretching mode of the reagent (e.g., 1056 cm⁻¹ for TMSCF₃) and the growth of the C-F stretching mode of the product.[3]

  • For ¹⁹F NMR analysis, monitor the disappearance of the reagent signal and the appearance of the product signal over time.

  • Analyze the kinetic data to determine the reaction order and rate constants.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Trifluoromethylation reactions can proceed through various pathways, including electrophilic, nucleophilic, and radical mechanisms.

G Generalized Mechanistic Pathways for Trifluoromethylation cluster_electrophilic Electrophilic Pathway cluster_nucleophilic Nucleophilic Pathway cluster_radical Radical Pathway Electrophilic Reagent Electrophilic Reagent Product_E Nu-CF3 Electrophilic Reagent->Product_E SN2-type attack Nucleophile Nucleophile Nucleophile->Product_E Nucleophilic Reagent Nucleophilic Reagent Product_N ArC(CF3)(O-)R Nucleophilic Reagent->Product_N Electrophile Ketone (e.g., ArCOCF3) Electrophile->Product_N Radical Precursor Radical Precursor CF3_Radical •CF3 Radical Precursor->CF3_Radical SET / Initiation Substrate Substrate Product_R Substrate-CF3 Substrate->Product_R CF3_Radical->Product_R

Caption: Generalized mechanistic pathways for trifluoromethylation reactions.

The selection of a suitable trifluoromethylating agent often depends on the nature of the substrate and the desired reaction pathway. The following workflow outlines a general approach for the kinetic comparison of different reagents.

G Experimental Workflow for Kinetic Comparison Start Start Reagent_Selection Select Trifluoromethylating Agents (e.g., Umemoto's, Togni's, TMSCF3) Start->Reagent_Selection Substrate_Selection Choose Reference Nucleophile/Substrate (e.g., Carbanion, Aryl Ketone) Reagent_Selection->Substrate_Selection Protocol_Development Develop Standardized Kinetic Assay Protocol (e.g., Stopped-Flow Spectroscopy) Substrate_Selection->Protocol_Development Data_Acquisition Acquire Kinetic Data (Absorbance/Concentration vs. Time) Protocol_Development->Data_Acquisition Data_Analysis Analyze Data to Determine Rate Constants (k_obs, k2) Data_Acquisition->Data_Analysis Comparison Compare Reactivity Profiles Data_Analysis->Comparison End End Comparison->End

Caption: A generalized workflow for the kinetic comparison of trifluoromethylating reagents.[1]

References

Efficacy of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone Synthesis: A Comparative Guide to Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated intermediates is paramount. This guide provides a comparative analysis of the efficacy of synthesizing 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in various solvent systems, supported by experimental data and detailed protocols. The selection of an appropriate solvent is demonstrated to be a critical factor influencing reaction yield and efficiency.

The introduction of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of trifluoromethylated building blocks, such as this compound, is of great interest. The primary route to this compound is the Friedel-Crafts acylation of 2-methoxyanisole with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA). The choice of solvent in this reaction plays a crucial role in the reaction's success.

Comparative Efficacy in Different Solvent Systems

The following table summarizes the quantitative data on the synthesis of aryl trifluoromethyl ketones in various solvent systems, highlighting the impact of the solvent on reaction yield. While data specifically for this compound is limited in publicly available literature, the data for analogous reactions provides valuable insights into solvent effects.

Reaction TypeSubstrateAcylating AgentCatalyst / PromoterSolventReaction TimeYield (%)Reference
Friedel-Crafts AcylationAnisoleBenzoyl ChlorideCu(OTf)2[bmim][BF4] (ionic liquid)1 h>99[1]
Friedel-Crafts AcylationAnisoleBenzoyl ChlorideCu(OTf)2Acetonitrile (CH3CN)1 h64[1]
Friedel-Crafts AcylationAnisoleBenzoyl ChlorideCu(OTf)21,2-Dichloroethane1 h73[1]
Trifluoroacetylation2-MethylpyridineTFAAPyridineBenzene24 h84[2]

Key Observations:

  • Enhanced Performance in Ionic Liquids: For the Friedel-Crafts acylation of anisole, a structurally similar compound to 2-methoxyanisole, the use of an ionic liquid ([bmim][BF4]) as a solvent with a copper triflate catalyst resulted in a quantitative yield, significantly outperforming conventional molecular solvents like acetonitrile and 1,2-dichloroethane.[1]

  • Aprotic Solvents in Trifluoroacetylation: The trifluoroacetylation of 2-methylpyridine using TFAA proceeded with high efficiency in benzene, an aprotic solvent, with the addition of pyridine as a promoter.[2] This suggests that aprotic solvents are suitable media for this type of transformation.

  • General Considerations: Acylation reactions with trifluoroacetic anhydride are known to proceed more smoothly and rapidly in the presence of a solvent and a catalyst or promoter.[3] Bases such as triethylamine or pyridine are often added to enhance reactivity.[3]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of aryl trifluoromethyl ketones.

Method 1: Friedel-Crafts Acylation in an Ionic Liquid (Analogous Reaction)

This protocol is adapted from the benzoylation of anisole and can be considered for the trifluoroacetylation of 2-methoxyanisole.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Anisole (1 mmol) Benzoyl Chloride (1.2 mmol) Cu(OTf)2 (10 mol%) [bmim][BF4] (2 mL) stir Stir at 100 °C for 1 h reagents->stir Combine extract Extract with Et2O stir->extract Cool wash Wash with H2O extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product product chromatography->product Methoxybenzophenone

Experimental Workflow for Friedel-Crafts Acylation.

Procedure:

  • To a solution of anisole (1 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4], 2 mL), add copper(II) trifluoromethanesulfonate (Cu(OTf)2, 10 mol%).

  • Add benzoyl chloride (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 100 °C for 1 hour.

  • After cooling to room temperature, extract the product with diethyl ether (Et2O).

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired methoxybenzophenone.[1]

Method 2: Trifluoroacetylation of a Heterocycle in Benzene (Analogous Reaction)

This protocol for the trifluoroacetylation of 2-methylpyridine can serve as a basis for the synthesis of this compound.

Logical Relationship of Reagents and Conditions:

G cluster_reactants Reactants cluster_conditions Conditions substrate 2-Methylpyridine reaction reagent Trifluoroacetic Anhydride (TFAA) promoter Pyridine promoter->reaction Promotes solvent Benzene solvent->reaction Medium temperature Room Temperature temperature->reaction Condition time 24 hours time->reaction Duration product 2-Trifluoroacetonylpyridine reaction->product

Key Components for Trifluoroacetylation.

Procedure:

  • To a solution of 2-methylpyridine (3 mmol) and pyridine (15 mmol) in anhydrous benzene (8 mL) at 0 °C, add trifluoroacetic anhydride (TFAA, 9 mmol) dropwise.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with 3% aqueous sodium carbonate (Na2CO3) and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.[2]

Alternative Synthetic Approaches

While Friedel-Crafts acylation is a common method, other synthetic strategies can be employed to produce aryl trifluoromethyl ketones. These alternatives may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions. Exploring these alternatives and optimizing their solvent systems can provide a more versatile toolkit for the synthesis of this compound and related compounds.

Signaling Pathway for Alternative Synthesis (Conceptual):

G cluster_solvents Potential Solvents start 2-Methoxyphenyl Precursor intermediate1 Organometallic Reagent (e.g., Grignard or Organolithium) start->intermediate1 Metalation product This compound intermediate1->product Nucleophilic Acylation intermediate2 Trifluoroacetyl Source (e.g., TFAA, Ethyl Trifluoroacetate) intermediate2->product THF Tetrahydrofuran (THF) Et2O Diethyl Ether (Et2O) Toluene Toluene

Nucleophilic Acylation Pathway.

This conceptual pathway illustrates the formation of an organometallic intermediate from a 2-methoxyphenyl precursor, which then undergoes nucleophilic acylation with a trifluoroacetyl source. The choice of an appropriate aprotic solvent, such as THF or diethyl ether, is critical for the formation and stability of the organometallic reagent.

Conclusion

The selection of an appropriate solvent system is a critical parameter in optimizing the synthesis of this compound. While direct comparative data for this specific molecule is scarce, analogous reactions demonstrate that ionic liquids can offer superior performance in Friedel-Crafts acylations, and aprotic solvents like benzene are effective for trifluoroacetylations with TFAA. Further research into optimizing solvent systems for various synthetic routes will be invaluable for the efficient and high-yield production of this and other important fluorinated building blocks in the pharmaceutical and agrochemical industries.

References

A Head-to-Head Comparison of Catalytic Systems for the Asymmetric Reduction of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in the synthesis of chiral fluoroalcohols.

The enantioselective reduction of prochiral trifluoromethyl ketones is a critical transformation in medicinal chemistry, yielding chiral trifluoromethylated alcohols that are key building blocks for pharmaceuticals. The activation of ketones such as 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone requires robust and selective catalytic systems. This guide provides a head-to-head comparison of three leading catalytic strategies: organocatalysis, metal-based catalysis, and biocatalysis. The performance of these systems is evaluated based on yield, enantioselectivity, and reaction conditions, supported by experimental data from the literature.

While direct comparative studies on this compound are limited, data from the closely related and extensively studied 2,2,2-trifluoroacetophenone is used as a reliable proxy to evaluate catalyst performance.

Performance Comparison of Catalytic Systems

The following tables summarize the quantitative performance of organocatalytic, metal-based, and biocatalytic systems in the asymmetric reduction of trifluoromethyl ketones.

Table 1: Organocatalytic Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful organocatalytic method employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3]

CatalystBorane SourceTemp. (°C)Yield (%)ee (%)Ref.
(S)-Lactam alcohol-derived oxazaborolidineBH₃-THF-209592 (R)[4]
(S)-Me-CBS-oxazaborolidineBH₃·THF-78 to -409198 (S)[1]
Table 2: Metal-Based Catalysis via Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes for the highly efficient and enantioselective reduction of ketones.[5][6][7] An electrochemical approach has also been demonstrated for this class of catalysts.[8][9]

Catalyst SystemReductant/ConditionsS/C RatioYield (%)ee (%)Ref.
trans-[RuCl₂((S)-tolbinap)((S,S)-dpen)]H₂ (8 atm), t-BuOK, i-PrOH2000>9999 (R)[5]
Chiral Ru complexElectrochemical (0.5 F/mol)-9694 (R)[8][9]
Table 3: Biocatalytic Reduction

Biocatalysis, using whole cells or isolated enzymes, offers an environmentally benign and highly selective route to chiral alcohols. Oxidoreductases from various microorganisms are particularly effective.[10][11]

BiocatalystCo-substrate/Solvent SystemTemp. (°C)Conversion (%)ee (%)Ref.
Acetobacter sp. CCTCC M209061Isopropanol/n-hexane30>99>99 (R)[10]
Rhodococcus erythropolis ADHIsopropanol/buffer30>99>99.9 (S)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation.

Organocatalytic Reduction: Corey-Bakshi-Shibata (CBS) Protocol

This protocol is adapted from the asymmetric reduction of 2,2,2-trifluoroacetophenone using an in-situ generated oxazaborolidine catalyst derived from a chiral lactam alcohol.[4]

Materials:

  • Chiral lactam alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃-THF, 1.0 M solution) (1.2 equiv.)

  • 2,2,2-Trifluoroacetophenone (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the chiral lactam alcohol (0.1 mmol) in anhydrous THF (1.0 mL) under an argon atmosphere, add BH₃-THF solution (1.2 mL, 1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes to generate the oxazaborolidine catalyst in situ.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of 2,2,2-trifluoroacetophenone (1.0 mmol) in anhydrous THF (1.0 mL) dropwise to the catalyst solution.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2.0 mL).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Metal-Based Catalysis: Noyori Asymmetric Hydrogenation Protocol

This protocol is a general procedure for the Noyori-type asymmetric hydrogenation of aromatic ketones.[5]

Materials:

  • trans-[RuCl₂((S)-tolbinap)((S,S)-dpen)] (0.0005 equiv.)

  • Potassium tert-butoxide (t-BuOK) (0.01 equiv.)

  • 2,2,2-Trifluoroacetophenone (1.0 equiv.)

  • 2-Propanol (i-PrOH)

Procedure:

  • In a glovebox, charge a high-pressure reactor with the ruthenium catalyst (0.0005 mmol) and potassium tert-butoxide (0.01 mmol).

  • Add a solution of 2,2,2-trifluoroacetophenone (1.0 mmol) in 2-propanol (2.0 mL).

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 8 atm with hydrogen and place it in a heating block at the desired temperature (e.g., 30 °C).

  • Stir the reaction mixture for the specified time (e.g., 4 hours).

  • After cooling and carefully venting the reactor, concentrate the reaction mixture.

  • Purify the residue by column chromatography to isolate the product.

  • Determine the enantiomeric excess by chiral HPLC or gas chromatography (GC).

Biocatalytic Reduction Protocol

This protocol describes a general procedure for the whole-cell biocatalytic reduction of a trifluoromethyl ketone.[10]

Materials:

  • Microorganism (e.g., Acetobacter sp. CCTCC M209061)

  • Growth medium

  • 2,2,2-Trifluoroacetophenone (e.g., 10 mM)

  • Co-substrate (e.g., isopropanol, 5% v/v)

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate the microorganism in a suitable growth medium until it reaches the desired growth phase.

  • Harvest the cells by centrifugation and wash them with buffer.

  • Resuspend the cells in the reaction buffer to a specific concentration (e.g., 50 g/L wet cell weight).

  • To the cell suspension, add the substrate, 2,2,2-trifluoroacetophenone, and the co-substrate, isopropanol.

  • Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking samples at intervals and analyzing them by GC or HPLC.

  • Upon completion, extract the product from the reaction mixture with an organic solvent.

  • Dry the organic phase, concentrate it, and purify the product if necessary.

  • Determine the conversion and enantiomeric excess by chiral GC or HPLC.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the general reaction and the proposed catalytic cycles for each system.

Asymmetric_Reduction cluster_reaction Asymmetric Reduction Ketone This compound Alcohol (R)- or (S)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol Ketone->Alcohol [Catalyst] [Reductant]

Caption: General reaction scheme for the asymmetric reduction.

CBS_Cycle Catalyst CBS Catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH₃ Complex2 Catalyst-Borane-Ketone Complex Complex1->Complex2 + Ketone ProductComplex Catalyst-Product Complex Complex2->ProductComplex Hydride Transfer ProductComplex->Catalyst - Alcohol Alcohol Alcohol ProductComplex->Alcohol Ketone Ketone Ketone->Complex2 Borane BH₃ Borane->Catalyst

Caption: Proposed catalytic cycle for the CBS reduction.

Noyori_Cycle Precatalyst Ru(II) Precatalyst ActiveCatalyst Ru-Hydride Complex Precatalyst->ActiveCatalyst + H₂ SubstrateComplex Ru-Hydride-Ketone Complex ActiveCatalyst->SubstrateComplex + Ketone ProductComplex Ru-Alkoxide Complex SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + H₂ - Alcohol Alcohol Alcohol ProductComplex->Alcohol Ketone Ketone Ketone->SubstrateComplex H2 H₂ H2->Precatalyst

Caption: Simplified catalytic cycle for Noyori hydrogenation.

Biocatalysis_Cycle Enzyme Enzyme (Oxidoreductase) Enzyme_NADH Enzyme-NADH Enzyme->Enzyme_NADH + NADH Enzyme_Substrate Enzyme-NADH-Ketone Complex Enzyme_NADH->Enzyme_Substrate + Ketone Enzyme_Product Enzyme-NAD⁺-Alcohol Complex Enzyme_Substrate->Enzyme_Product Hydride Transfer Enzyme_Product->Enzyme - Alcohol - NAD⁺ NAD NAD⁺ Enzyme_Product->NAD Alcohol Alcohol Enzyme_Product->Alcohol Ketone Ketone Ketone->Enzyme_Substrate NADH NADH + H⁺ NADH->Enzyme Cofactor Cofactor Regeneration NAD->Cofactor Cofactor->NADH e.g., Isopropanol

Caption: Biocatalytic cycle for ketone reduction with cofactor regeneration.

References

Comparative Guide to Validated Analytical Methods for the Quantification of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is fundamental to drug development and quality control. 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is a fluorinated ketone that serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration is critical for subsequent reactions and final product efficacy.

While specific, formally validated analytical methods for this compound are not widely published, this guide provides a comparative overview of two principal analytical techniques highly suitable for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data and protocols presented herein are based on established methodologies for structurally analogous compounds, such as acetophenone derivatives and other fluorinated ketones, providing a robust framework for method development and validation.[1][2][3][4]

Comparison of Analytical Techniques

The choice between HPLC-UV and GC-MS depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, sample matrix complexity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in the pharmaceutical industry for quantification.[5] It is particularly well-suited for non-volatile or thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[6] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing structural information that confirms the analyte's identity.[6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small aromatic ketones, providing a benchmark for method validation.

Validation Parameter HPLC-UV GC-MS ICH Guideline Reference
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.N/A
Specificity High; demonstrated by peak purity analysis and resolution from potential impurities.[7]Very High; confirmed by retention time and unique mass fragmentation pattern.Q2(R1)
Linearity (r²) Typically ≥ 0.999[3]Typically ≥ 0.995[8]Q2(R1)
Range 80-120% of the target assay concentration.[9]70-130% of the target concentration, depending on application.Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0%[9][10]95.0% - 105.0% (often 80-120% for trace analysis).[8][11]Q2(R1)
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%[9]Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%Q2(R1)
Limit of Detection (LOD) ~1 - 10 ng/mL~0.1 - 5 ng/mLQ2(R1)
Limit of Quantitation (LOQ) ~5 - 30 ng/mL~0.5 - 15 ng/mLQ2(R1)
Robustness Unaffected by minor changes in mobile phase composition, pH, flow rate, and column temperature.[12]Unaffected by minor changes in oven temperature ramp, carrier gas flow, and injection port temperature.Q2(R1)

Experimental Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for sample analysis using HPLC-UV and GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in ACN) Cal Calibration Standards (Serial Dilution) Stock->Cal Sample Sample Solution (Dissolved in Mobile Phase) Filt Filter (0.45 µm) Sample->Filt HPLC HPLC System (Pump, Autosampler) Filt->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV Detector (Set λmax) Column->Detector Detection CDS Chromatography Data System (CDS) Detector->CDS Signal Curve Calibration Curve (Peak Area vs. Conc.) CDS->Curve Quant Quantification (Calculate Sample Conc.) CDS->Quant

Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Ethyl Acetate) Cal Calibration Standards (Serial Dilution) GC GC System (Injector, Oven) Cal->GC Inject Sample Sample Solution (Dissolved in Solvent) Sample->GC Inject Column Capillary Column (e.g., DB-5ms) GC->Column Separation MS Mass Spectrometer (EI Source, Quadrupole) Column->MS Ionization & Detection Software MS Data Software MS->Software Data Acquisition TIC Extract Ion Chromatogram (Quantifier Ion) Software->TIC Quant Quantification (Peak Area vs. Conc.) TIC->Quant

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Detailed Experimental Protocols

The following are representative protocols that can serve as a starting point for the development and validation of analytical methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying the analyte in bulk materials and simple formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The use of a buffer like 0.1% phosphoric acid may be necessary to ensure peak shape.[13]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a standard solution. For acetophenone derivatives, this is often around 245-280 nm.[3][14]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent column blockage.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity, making it ideal for trace analysis or when definitive identification is required.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with an autosampler and coupled to a mass spectrometer (e.g., single quadrupole or ion trap).[6]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless inlet operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400. For quantification, Selected Ion Monitoring (SIM) mode should be used, monitoring the molecular ion and at least two characteristic fragment ions.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent like ethyl acetate or dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the same solvent to cover the desired concentration range (e.g., 0.1-25 µg/mL).

  • Sample Preparation: Dissolve the sample in the solvent and dilute as necessary to bring the analyte concentration into the calibrated range. An internal standard may be added to improve precision.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • HPLC-UV is a robust, precise, and widely accessible method suitable for routine quality control and assay of bulk material.

  • GC-MS provides superior sensitivity and specificity, offering definitive identification alongside quantification, which is invaluable for impurity profiling, trace analysis, and confirmation studies.

The selection of the most appropriate method should be guided by the specific analytical requirements, including sample matrix, required sensitivity, and regulatory expectations. The protocols and performance data provided in this guide offer a solid foundation for the development and validation of a fit-for-purpose analytical method for this important synthetic intermediate.

References

Comparative Analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a trifluoromethyl ketone (TFMK), and its potential applications, particularly as an enzyme inhibitor. Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data for structurally related TFMKs and established alternatives to provide a scientifically grounded perspective on its potential performance.

Executive Summary

Trifluoromethyl ketones are a well-established class of compounds known for their potent inhibitory activity against a range of hydrolytic enzymes, including cyclooxygenases (COX) and carboxylesterases. This activity stems from the electrophilic nature of the ketone carbon, which is enhanced by the electron-withdrawing trifluoromethyl group, allowing it to act as a transition-state analog inhibitor. This compound, with its methoxy-substituted phenyl ring, is positioned as a potential candidate for applications in inflammatory and metabolic disease research. This guide will delve into its potential efficacy in comparison to other TFMKs and standard inhibitors, alongside detailed experimental protocols for validation.

Data Presentation: Comparative Inhibitory Activity

Table 1: Comparative Inhibition of Cyclooxygenase-2 (COX-2)

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Structurally Related TFMKs (Representative) COX-2VariesVariesCelecoxib, Ibuprofen
1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dioneCOX-2---
Arachidonyl trifluoromethyl ketoneCOX-20.1 (in cells), 2.6 (purified enzyme)~0.65-[1]
Standard COX-2 Inhibitors
CelecoxibCOX-20.89>9.51-[2]
IbuprofenCOX-2VariesNon-selective-[3][4]

Table 2: Comparative Inhibition of Carboxylesterases (CEs)

CompoundTarget EnzymeKi (nM)Reference Compound(s)
Structurally Related TFMKs (Representative) Mammalian CEsVariesBenzil
Thioether TFMKsMammalian CEs0.3 - 1670-[5]
Sulfinyl gem-diol TFMKsMammalian CEs1.9 - 5.3-[5]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. Below are generalized protocols for assessing the inhibitory activity of compounds like this compound against COX enzymes and carboxylesterases.

Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol is adapted from fluorometric and LC-MS-MS based assays described in the literature.[6]

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and L-epinephrine.

  • Assay Procedure :

    • In a 96-well plate, add the reaction buffer.

    • Add the COX-2 enzyme solution to each well.

    • Add various concentrations of the test compound or reference inhibitor (e.g., celecoxib) to the wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Monitor the reaction progress. For fluorometric assays, this involves measuring the fluorescence generated by a probe that reacts with the prostaglandin G2 product.[7] For LC-MS-MS assays, the reaction is stopped after a specific time (e.g., 2 minutes) by adding an acid, and the product (e.g., PGE2) is quantified.[6]

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Carboxylesterase (CE) Inhibition Assay Protocol

This protocol is based on methods described for the analysis of TFK inhibitors.[5][8]

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Obtain purified recombinant human carboxylesterase (e.g., hCE1 or hCE2).

    • Prepare a solution of a suitable substrate, such as o-nitrophenyl acetate (o-NPA).

    • Prepare an assay buffer (e.g., phosphate buffer).

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer.

    • Add the carboxylesterase enzyme solution to each well.

    • Add various concentrations of the test compound. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5 minutes or 24 hours to assess time-dependent inhibition).[8]

    • Initiate the reaction by adding the substrate solution (o-NPA).

    • Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (o-nitrophenol) at a specific wavelength using a plate reader.

  • Data Analysis :

    • Calculate the initial reaction velocities from the absorbance data.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

Mandatory Visualization

Prostaglandin Biosynthesis Pathway and Site of COX Inhibition

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of cyclooxygenase (COX) enzymes in the production of prostaglandins, which are key mediators of inflammation.[1][9][10] TFMK compounds, including this compound, are expected to inhibit this pathway at the COX enzyme step.

Prostaglandin_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins PG Synthases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes TX Synthase Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins PGI Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Vasodilation Vasodilation Prostacyclins->Vasodilation Inhibitor 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone (TFMK Inhibitor) Inhibitor->COX1_COX2

Caption: Arachidonic acid cascade and the inhibitory action of TFMKs on COX enzymes.

General Experimental Workflow for Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing potential enzyme inhibitors like this compound.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Selectivity & Mechanism Compound_Library Compound Library (including TFMKs) Single_Concentration_Assay Single-Concentration Enzyme Assay Compound_Library->Single_Concentration_Assay Identify_Hits Identify 'Hits' (% Inhibition > Threshold) Single_Concentration_Assay->Identify_Hits Dose_Response_Assay Dose-Response Assay Identify_Hits->Dose_Response_Assay IC50_Determination IC50 Determination Dose_Response_Assay->IC50_Determination Selectivity_Assay Selectivity Assay (e.g., COX-1 vs. COX-2) IC50_Determination->Selectivity_Assay Kinetic_Studies Kinetic Studies (e.g., Ki determination) IC50_Determination->Kinetic_Studies Mechanism_of_Action Mechanism of Action (e.g., Reversible/Irreversible) Selectivity_Assay->Mechanism_of_Action Kinetic_Studies->Mechanism_of_Action

Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.

References

A Comparative Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone and Alternative Trifluoromethylating Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry and materials science, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity. The choice of reagent for this transformation is critical, balancing cost, efficiency, and substrate scope. This guide provides a comprehensive cost-benefit analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in comparison to widely-used alternative trifluoromethylating reagents.

Executive Summary

This compound serves as a reagent for introducing the trifluoroacetyl group, which can be a precursor to the trifluoromethyl group. However, for direct trifluoromethylation, alternative reagents such as Togni's reagents, Umemoto's reagents, and the Ruppert-Prakash reagent are more commonly employed and extensively documented in scientific literature. This analysis indicates that while potentially useful in specific contexts, this compound is less versatile and lacks the robust body of experimental data supporting its broad applicability compared to its alternatives. The selection of the most appropriate reagent is therefore highly dependent on the specific synthetic challenge, scale, and economic constraints.

Cost-Benefit Analysis

A direct cost-benefit analysis is challenging due to the variability in pricing based on vendor, purity, and quantity. However, a qualitative and semi-quantitative comparison can be made based on available data and the established utility of each reagent.

Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitationsRelative Cost
Trifluoroacetylating Agent This compoundNucleophiles susceptible to acylationPrecursor for trifluoromethylated compoundsIndirect route to -CF3; Limited documented applications and comparative dataModerate
Electrophilic Trifluoromethylating Togni's Reagents I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1]Can be more expensive than other options.[1]High
Electrophilic Trifluoromethylating Umemoto's Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1]Can require harsher conditions; some derivatives are less stable.[1]High
Nucleophilic Trifluoromethylating Ruppert-Prakash Reagent (TMSCF3)Aldehydes, ketones, iminesHighly effective for carbonyls and imines; mild reaction conditionsRequires a fluoride initiatorModerate to High

Note: Relative cost is an estimation based on generally available pricing and may vary.

Performance Comparison and Experimental Data

A significant challenge in evaluating this compound is the limited availability of peer-reviewed, comparative experimental data. In contrast, the performance of alternative reagents is well-documented.

Trifluoromethylation of β-Ketoesters: A Comparative Example

ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate>95[1]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate>95[1]
This compound N/ANot available in comparative studiesN/A

The lack of direct comparative data for this compound in benchmark reactions makes a definitive performance assessment difficult. Researchers are encouraged to perform small-scale trials to determine its efficacy for their specific substrates.

Experimental Protocols

Detailed experimental protocols for the leading alternative reagents are readily available in the scientific literature. Below are representative protocols for electrophilic and nucleophilic trifluoromethylation.

Protocol 1: Electrophilic Trifluoromethylation using Togni's Reagent I

This protocol describes the trifluoromethylation of a β-ketoester.

Materials:

  • Togni's Reagent I

  • 2-Methyl-1-indanone-2-carboxylate

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 2-Methyl-1-indanone-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add Togni's Reagent I (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

This protocol describes the trifluoromethylation of an aldehyde.

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.

Visualization of Synthetic Pathways

To illustrate the role of these reagents in a synthetic workflow, the following diagrams are provided.

Trifluoromethylation_Pathways cluster_electrophilic Electrophilic Trifluoromethylation cluster_nucleophilic Nucleophilic Trifluoromethylation Nucleophile Nucleophile CF3_Product_E R-CF3 Nucleophile->CF3_Product_E [CF3+] Togni_Umemoto Togni's or Umemoto's Reagent Togni_Umemoto->CF3_Product_E Electrophile Carbonyl or Imine CF3_Product_N R(CF3)C-OSiMe3 Electrophile->CF3_Product_N Ruppert_Prakash Ruppert-Prakash Reagent (TMSCF3) Ruppert_Prakash->CF3_Product_N [CF3-] Initiator Fluoride Source (e.g., TBAF) Initiator->Ruppert_Prakash

Caption: Generalized pathways for electrophilic and nucleophilic trifluoromethylation.

Experimental_Workflow Start Start: Substrate & Solvent Add_Reagent Add Trifluoromethylating Reagent Start->Add_Reagent Reaction Stir at appropriate temperature Add_Reagent->Reaction Monitor Monitor reaction (TLC, GC-MS, etc.) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for a trifluoromethylation reaction.

Conclusion and Recommendations

For drug development professionals and researchers, the selection of a trifluoromethylating reagent is a critical decision that impacts synthetic efficiency and project costs.

  • This compound may be a viable option for specific trifluoroacetylation reactions, but its utility as a general trifluoromethylating agent is not well-established in the literature. Its use would likely require significant in-house optimization and validation.

  • Togni's and Umemoto's reagents are excellent choices for the electrophilic trifluoromethylation of a wide variety of nucleophiles. They are commercially available and have a large body of supporting literature, making them reliable, albeit potentially more expensive, options.

  • The Ruppert-Prakash reagent (TMSCF3) is the workhorse for nucleophilic trifluoromethylation, particularly for carbonyls and imines. Its cost-effectiveness for large-scale synthesis makes it an attractive option for process chemistry.

Ultimately, the optimal reagent choice will be dictated by the specific substrate, the desired transformation, the scale of the reaction, and budgetary constraints. For novel applications, a preliminary screening of different classes of reagents is recommended to identify the most efficient and cost-effective solution.

References

Safety Operating Guide

Proper Disposal of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this chemical, adhering to standard hazardous waste regulations.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Therefore, all handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.

On-Site Waste Management: Collection and Storage

Proper segregation and storage of chemical waste are the foundational steps of a compliant disposal plan. Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams.[1][3]

Step 1: Waste Container Selection Use a dedicated, properly labeled, and chemically compatible container for collecting waste this compound. The container must be in good condition, free from leaks, and have a secure screw-top cap.[2] To prevent accidental mixing, it is best to use the original container if it is in good condition.[2]

Step 2: Labeling Properly label the hazardous waste container as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Irritant")

  • The date accumulation started

  • The name of the principal investigator or laboratory contact

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA) Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][6]

Key storage requirements include:

  • Segregate containers of this compound from incompatible materials, such as strong bases, metals, and strong oxidizing agents.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

  • Keep the container securely closed at all times, except when adding waste.[2][4]

The following table summarizes the on-site waste management procedures:

ParameterGuideline
Waste Container Chemically compatible, leak-proof, with a secure cap. The original container is preferred.[2]
Labeling Must include "Hazardous Waste," full chemical name, hazard information, and start date.
Storage Location Designated and clearly marked Satellite Accumulation Area (SAA).[4][5]
Segregation Store away from incompatible materials (e.g., acids, bases, oxidizers).[3][4]
Secondary Containment Place the waste container in a larger, chemically resistant tray or bin.[2]
Container Management Keep the container closed unless adding waste.[2][4]

Disposal Plan: Off-Site Treatment

The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] On-site treatment or neutralization is not recommended due to the hazardous nature of halogenated organic compounds.

Step 4: Arranging for Waste Pickup Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but institutional and local regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[5]

Step 5: Final Disposal Method The most common and effective method for the final destruction of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[7] This process ensures the complete destruction of the hazardous material in an environmentally sound manner.

The following table outlines the off-site disposal procedures:

ParameterGuideline
Primary Disposal Method High-temperature incineration in a chemical incinerator with an afterburner and scrubber.[7]
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous waste disposal.[7]
Spill Cleanup In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a container for disposal according to local regulations.[7]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_lab In the Laboratory cluster_disposal Disposal Process start Generate 2,2,2-Trifluoro-1- (2-methoxyphenyl)ethanone Waste collect Collect Waste in a Labeled, Compatible Container start->collect Immediate Action store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect->store Proper Segregation pickup Arrange for Pickup by Licensed Hazardous Waste Company store->pickup When Full or Time Limit Reached transport Transport to a Treatment, Storage, and Disposal Facility (TSDF) pickup->transport Manifested Transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate Compliant Destruction

Caption: A step-by-step workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.